Anabaseine-d4
Description
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Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPMADJYNSPOA-AJEVBKBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661788 | |
| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-05-4 | |
| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Anabaseine-d4: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabaseine-d4 is a deuterated isotopologue of anabaseine, a naturally occurring alkaloid found in certain species of marine worms and ants.[1] Anabaseine and its derivatives are of significant interest to the scientific community due to their potent agonistic activity at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in a variety of neurological processes, including learning, memory, and attention, and is a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. The incorporation of deuterium in this compound provides a valuable tool for pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the molecule in biological systems with high precision using mass spectrometry. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound.
Chemical Properties and Structure
This compound is a stable, isotopically labeled compound. The presence of four deuterium atoms enhances its utility in metabolic and pharmacokinetic research without significantly altering its fundamental chemical reactivity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₄N₂ | Santa Cruz Biotechnology |
| Molecular Weight | 166.26 g/mol | Toronto Research Chemicals |
| CAS Number | 1020719-08-7 (for (R,S)-Anabaseine-2,4,5,6-d4) | Santa Cruz Biotechnology |
| Appearance | Not specified, likely an oil or solid | General knowledge |
| Synonyms | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4, (R,S)-Anabasine-d4 | Santa Cruz Biotechnology |
Structure
The core structure of this compound consists of a tetrahydropyridine ring linked to a pyridine ring. The deuterium atoms are typically incorporated into the pyridine ring, as seen in (R,S)-Anabaseine-2,4,5,6-d4.
Chemical Structure of (R,S)-Anabaseine-2,4,5,6-d4:
(A 2D chemical structure image would be placed here in a full whitepaper)
Experimental Protocols
General Synthetic Approach
The synthesis of anabaseine analogues can be achieved through the cyclization of 1-(3-pyridinyl)-1,5-diol derivatives that have been mesylated, which forms the piperidine ring. For the introduction of deuterium atoms onto the pyridine ring, a common strategy involves the use of deuterated starting materials or deuterium gas (D₂) in the presence of a suitable catalyst during the synthesis.
Analytical Methodologies
Mass Spectrometry (MS):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.
-
Sample Preparation: Urine samples, after addition of a deuterated internal standard, can be prepared by solid-phase extraction.
-
Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution.
-
Detection: Electrospray ionization (ESI) in positive ion mode is used, with multiple reaction monitoring (MRM) for specific detection of the parent and daughter ions of this compound. For example, for anabasine, a transition of m/z 163 → 130 has been used.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for structural confirmation of this compound.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Data Acquisition: Standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and confirm the positions of the deuterium labels. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.
Biological Activity and Signaling Pathway
Anabaseine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α7 subtype.[3] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system.
Mechanism of Action
Upon binding of an agonist like this compound, the α7 nAChR undergoes a conformational change, opening an ion channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ into the neuron triggers a cascade of downstream signaling events.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated by the activation of the α7 nAChR.
Activation of the α7 nAChR by this compound leads to a calcium influx, which in turn activates several intracellular signaling cascades, including the PI3K/Akt and ERK pathways. These pathways converge on transcription factors like CREB, which modulate gene expression related to neuronal survival and synaptic plasticity.
Conclusion
This compound is a powerful research tool for investigating the pharmacology and therapeutic potential of α7 nicotinic acetylcholine receptor agonists. Its deuterated nature makes it ideal for highly sensitive and specific quantification in complex biological samples, facilitating detailed pharmacokinetic and metabolic studies. A thorough understanding of its chemical properties, combined with robust analytical methods and a clear picture of its biological mechanism of action, will continue to drive its application in neuroscience and drug development.
References
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Anabaseine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Anabaseine-d4, a deuterated isotopologue of the nicotinic acetylcholine receptor agonist, anabaseine. The inclusion of deuterium atoms provides a valuable tool for researchers in various fields, including pharmacology, drug metabolism, and pharmacokinetic studies, by enabling sensitive and specific quantification using mass spectrometry.
This document outlines a detailed, multi-step synthesis, beginning with the preparation of a deuterated precursor and culminating in the formation of this compound. The protocols provided are based on established chemical principles and known synthetic transformations for analogous non-deuterated compounds.
Synthetic Strategy Overview
The synthesis of this compound can be approached by adapting the classical synthesis of anabaseine. The key strategy involves the introduction of deuterium atoms at an early stage of the synthesis to ensure their stable incorporation into the final molecule. This guide proposes a synthetic route commencing with the preparation of deuterated δ-valerolactam, which serves as the foundational building block for the deuterated tetrahydropyridine ring of this compound.
The proposed synthetic workflow is illustrated below:
An In-depth Technical Guide to the Mechanism of Action of Anabaseine at Nicotinic Acetylcholine Receptors
Disclaimer: This document provides a comprehensive overview of the mechanism of action of anabaseine at nicotinic acetylcholine receptors (nAChRs). Despite extensive searches for "Anabaseine-d4," no specific pharmacological data or mechanism of action studies for this deuterated isotopologue could be found in the publicly available scientific literature. The information presented herein is based on research conducted on the non-deuterated parent compound, anabaseine. The effects of deuterium substitution on the binding affinity, potency, efficacy, and overall mechanism of action of anabaseine are currently unknown.
Executive Summary
Anabaseine is a naturally occurring alkaloid that acts as a non-selective agonist at most subtypes of nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems.[1][2] Its iminium form is crucial for its binding and activation of these ligand-gated ion channels.[1] Anabaseine exhibits a notable preference for α7 neuronal nAChRs and skeletal muscle nAChRs.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent depolarization of the neuron or muscle cell. This influx of cations, primarily Na⁺ and Ca²⁺, triggers various downstream signaling events, including the release of neurotransmitters like dopamine and norepinephrine. While anabaseine is a full agonist at α7 receptors, it acts as a weak partial agonist at α4β2 subtypes. Its non-specific binding profile has led to the development of more selective derivatives for therapeutic applications.
Core Mechanism of Action at Nicotinic Receptors
Anabaseine, structurally similar to nicotine and anabasine, functions as an agonist at nAChRs. The binding of anabaseine to the orthosteric site of nAChRs, the same site as the endogenous ligand acetylcholine, initiates a cascade of events leading to cellular excitation.
Key aspects of its mechanism of action include:
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Agonist Binding: The positively charged iminium form of anabaseine is thought to be the pharmacologically active species that binds to the aromatic box of the nAChR's ligand-binding domain.
-
Receptor Activation and Channel Gating: This binding event induces a conformational change in the receptor protein, causing the integral ion channel to open.
-
Ion Flux: The open channel allows for the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients.
-
Cellular Depolarization: The influx of positive ions leads to the depolarization of the cell membrane. In neurons, this can trigger the firing of an action potential, while in muscle cells, it initiates the process of muscle contraction.
-
Neurotransmitter Release: In the central nervous system, the depolarization of presynaptic terminals by anabaseine leads to the opening of voltage-gated calcium channels, which in turn triggers the release of various neurotransmitters, including dopamine and norepinephrine.
Receptor Subtype Selectivity
Anabaseine is a non-selective nAChR agonist, meaning it can activate a variety of nAChR subtypes. However, it displays a preferential affinity and efficacy for certain subtypes:
-
α7 nAChRs: Anabaseine is a full and potent agonist at homomeric α7 nAChRs. These receptors are highly expressed in the hippocampus and cerebral cortex and are implicated in cognitive functions such as learning and memory. The α7 subtype is also known for its high calcium permeability.
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Muscle-type nAChRs: Anabaseine is a potent agonist at skeletal muscle nAChRs. This action is responsible for its paralytic effects in insects and crustaceans.
-
α4β2 nAChRs: In contrast to its effects on α7 and muscle receptors, anabaseine is a weak partial agonist at α4β2 nAChRs. This subtype is the most abundant in the brain and is a primary target for nicotine's addictive properties.
-
α3β4 nAChRs: Anabaseine also stimulates ganglionic α3β4 nAChRs.
Quantitative Data
The following tables summarize the available quantitative data for anabaseine and its related compound, anabasine. It is important to reiterate that no specific data for this compound was found.
Table 1: Binding Affinity (Kᵢ) of Anabasine at Various nAChR Subtypes
| Compound | Receptor Subtype | Kᵢ (µM) | Source |
| (+)-Anabasine | rat α7 | 0.058 | |
| (+)-Anabasine | rat α4β2 | 0.26 | |
| (+)-Anabasine | fish skeletal muscle | 7.2 |
Table 2: Agonist Potency (EC₅₀) of Anabaseine and Related Compounds
| Compound | Receptor Subtype | EC₅₀ (µM) | Efficacy | Source |
| Anabaseine | human α4β2 | 0.9 ± 0.0 | Partial Agonist (7% of nicotine) | |
| Nicotine | human α4β2 | 0.8 ± 0.1 | Full Agonist | |
| Anabaseine | Xenopus oocyte α7 | > Anabasine > Nicotine | Full Agonist |
Experimental Protocols
The characterization of anabaseine's mechanism of action relies on a combination of in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A detailed protocol for a competition binding assay is provided below.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., anabaseine) for a specific nAChR subtype.
Materials:
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Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2 and α7, or cultured cells like SH-SY5Y).
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Radioligand: A tritiated ligand that binds with high affinity to the target receptor (e.g., [³H]cytisine for α4β2, [³H]methyllycaconitine for α7).
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Test Compound: Anabaseine.
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Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
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Wash Buffer: Cold assay buffer.
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Filtration Apparatus: A cell harvester and glass fiber filters.
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Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.
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Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
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Total Binding: Receptor membranes and radioligand.
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Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known competing ligand to saturate the receptors.
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Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (anabaseine).
-
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
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Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters. Wash the filters with cold wash buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for studying the functional properties of ion channels expressed in Xenopus oocytes.
Objective: To measure the ion currents elicited by anabaseine at a specific nAChR subtype and to determine its potency (EC₅₀) and efficacy.
Materials:
-
Xenopus laevis oocytes.
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cRNA: Complementary RNA encoding the subunits of the nAChR of interest.
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Injection System: A microinjection setup to inject cRNA into the oocytes.
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TEVC Setup: An amplifier, headstages, microelectrodes, and a recording chamber.
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Recording Solution: A buffered saline solution (e.g., Barth's solution).
-
Test Compound: Anabaseine.
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus frog and treat them with collagenase to remove the follicular layer. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate them for 2-7 days to allow for receptor expression.
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Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
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Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.
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Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Apply acetylcholine or the test compound (anabaseine) at various concentrations to the oocyte and record the resulting inward current.
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Data Analysis: Plot the peak current response as a function of the agonist concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC₅₀ and the maximum current response (efficacy).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by anabaseine and the workflows of the experimental protocols described above.
Caption: Signaling pathway of Anabaseine at a presynaptic nAChR.
Caption: Workflow for a radioligand competition binding assay.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
References
Anabaseine vs. Anabaseine-d4: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Anabaseine, a naturally occurring alkaloid, is a potent agonist at various nicotinic acetylcholine receptors (nAChRs) and has served as a lead compound for the development of therapeutic agents. Its deuterated analogue, anabaseine-d4, while not extensively studied, presents intriguing possibilities for modified pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the biological activity of anabaseine, drawing on existing research to create a framework for understanding the potential properties of this compound. This document summarizes quantitative data on receptor binding and functional activity, details relevant experimental protocols, and visualizes key signaling pathways and workflows. Due to the limited direct research on this compound, its biological activity is largely inferred from the well-established principles of the kinetic isotope effect upon deuteration.
Introduction
Anabaseine is a pyridine and piperidine alkaloid found in certain marine worms and ants.[1] It is a structural isomer of nicotine and acts as an agonist at most nicotinic acetylcholine receptors.[1] Its interaction with nAChRs, particularly the α7 subtype, has made it a subject of interest for therapeutic applications, including for cognitive deficits.[2] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug. This "deuterium effect" or "kinetic isotope effect" can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased bioavailability, and a modified safety profile.[3][4] This guide explores the known biological landscape of anabaseine and extrapolates the likely consequences of deuteration in this compound.
Mechanism of Action
Anabaseine exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors. The iminium form of anabaseine is the pharmacologically active species that binds to nAChRs in both the central and peripheral nervous systems. This binding leads to the depolarization of neurons and the subsequent release of neurotransmitters such as dopamine and norepinephrine. Anabaseine displays a higher binding affinity for nAChR subtypes containing the α7 subunit.
Signaling Pathway
The activation of nAChRs by anabaseine initiates a cascade of intracellular events. Upon binding, the receptor's ion channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization, which in turn can trigger the opening of voltage-gated ion channels and the release of neurotransmitters from presynaptic terminals. The increased intracellular calcium concentration also acts as a second messenger, activating various downstream signaling pathways.
Quantitative Data: Anabaseine Biological Activity
The following tables summarize the reported binding affinities and functional potencies of anabaseine at various nAChR subtypes. No direct quantitative data for this compound has been published. Based on the kinetic isotope effect, the binding affinity and intrinsic potency of this compound at the receptor level are expected to be very similar to anabaseine, as deuteration does not typically alter the electronic properties responsible for receptor binding. The primary differences are anticipated in its metabolic stability and pharmacokinetic profile.
Table 1: Anabaseine Binding Affinities (Ki) at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| α7 | Rat Brain | [¹²⁵I]α-Bungarotoxin | 2.3 | |
| α4β2 | Rat Brain | [³H]Epibatidine | 1,200 | |
| Muscle Type | Torpedo | [³H]Nicotine | 150 |
Table 2: Anabaseine Functional Activity (EC₅₀/IC₅₀) at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Assay Type | Species/Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |
| α7 | Two-electrode voltage clamp | Xenopus oocytes | 0.8 | - | |
| α4β2 | Two-electrode voltage clamp | Xenopus oocytes | 70 | - | |
| Muscle Type (fetal) | Membrane potential assay | TE671 cells | 0.2 | - | |
| Sympathetic | Membrane potential assay | PC12 cells | 2.4 | - | |
| Parasympathetic | Muscle contraction | Guinea pig ileum | 0.3 | - |
This compound: Inferred Biological Activity
While direct experimental data for this compound is unavailable, the principles of deuteration in drug design allow for informed predictions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In many metabolic pathways, the cleavage of a C-H bond is the rate-limiting step. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be significantly reduced.
Expected Effects of Deuteration on Anabaseine:
-
Pharmacokinetics: this compound is expected to have a longer plasma half-life and increased overall drug exposure (AUC) compared to anabaseine. This is due to a decreased rate of metabolic clearance.
-
Metabolite Profile: The formation of metabolites resulting from the cleavage of the deuterated C-D bond would be reduced. This could potentially lead to a more favorable safety profile if any of the metabolites of anabaseine are associated with adverse effects.
-
Pharmacodynamics: The intrinsic activity of this compound at nAChRs is not expected to differ significantly from that of anabaseine. However, the prolonged exposure could lead to a more sustained pharmacological effect in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of anabaseine, which would be directly applicable to the study of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to a specific receptor subtype.
Methodology:
-
Membrane Preparation: Homogenize tissue known to express the target nAChR subtype (e.g., rat brain for α7 and α4β2) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
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Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]α-Bungarotoxin for α7 nAChRs) and a range of concentrations of the test compound (anabaseine or this compound).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (agonist or antagonist properties and potency) of a compound at a specific ion channel receptor expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).
-
Electrophysiological Recording: After a period of protein expression, place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application: Apply the test compound (anabaseine or this compound) at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the current responses elicited by the application of the test compound.
-
Data Analysis: Construct concentration-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy.
Conclusion
Anabaseine is a well-characterized nAChR agonist with a distinct pharmacological profile. While direct comparative data for this compound is currently lacking, the established principles of the kinetic isotope effect strongly suggest that it will exhibit a similar pharmacodynamic profile to anabaseine but with altered, likely improved, pharmacokinetic properties. Specifically, this compound is anticipated to have a longer half-life and increased systemic exposure. Further research, employing the experimental protocols detailed in this guide, is necessary to definitively characterize the biological activity of this compound and to explore its potential as a therapeutic agent. This document serves as a foundational guide for researchers embarking on such investigations.
References
Anabaseine: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anabaseine, a potent nicotinic acetylcholine receptor (nAChR) agonist, has garnered significant attention in the scientific community for its unique biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and key experimental methodologies related to anabaseine. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nicotinic ligands and their applications. The guide details the initial synthesis and subsequent isolation of anabaseine from its natural sources, presents quantitative data on its concentration in various organisms, and outlines detailed protocols for its extraction and characterization. Furthermore, it elucidates the signaling pathways through which anabaseine exerts its effects and describes its biosynthetic origins.
Discovery and Natural Occurrence
Anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine) was first synthesized in a laboratory setting before its discovery as a natural product.
Initial Synthesis
In 1936, Späth and Mamoli were the first to synthesize anabaseine. Their work, however, was not aimed at the discovery of a new natural product but was part of their broader research on tobacco alkaloids.
First Natural Isolation
The identification of anabaseine as a naturally occurring compound came much later. In 1971, a team of researchers led by Kem, Abbott, and Coates successfully isolated anabaseine from the marine nemertean worm Paranemertes peregrina[1]. This discovery marked a significant milestone, as it was the first time the compound was identified from a biological source.
Natural Sources
Following its initial discovery in nemerteans, anabaseine has been identified in other organisms, highlighting its distribution across different phyla.
-
Nemertean Worms: Anabaseine is a characteristic toxin found in several species of hoplonemertean worms, a class of carnivorous marine invertebrates. These worms utilize a proboscis armed with a stylet to inject toxins, including anabaseine, into their prey, causing paralysis[2].
-
Ants: In 1981, anabaseine was isolated from the poison gland of ants belonging to the genus Aphaenogaster. In these insects, it is believed to function as a venom alkaloid[3][4][5]. The specific species identified as producing anabaseine is Aphaenogaster fulva. While its presence is confirmed, quantitative data on its concentration in these ants remains to be fully elucidated.
Quantitative Analysis of Anabaseine in Natural Sources
The concentration of anabaseine varies significantly among different species and even within different tissues of the same organism. The following table summarizes the available quantitative data.
| Organism Species | Tissue | Anabaseine Concentration (µg/g fresh weight) | Reference |
| Paranemertes peregrina | Whole Body | High concentrations reported, but specific value not provided in the search results. | |
| Paradrepanophorus crassus | Whole Body | 720 | |
| Aphaenogaster fulva | Poison Gland | Present, but not quantified in the available literature. |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of anabaseine from its natural sources, primarily nemertean worms.
Isolation of Anabaseine from Paranemertes peregrina
The following protocol is based on the methods described by Kem et al. and subsequent modifications.
Materials:
-
Specimens of Paranemertes peregrina
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a silica gel column
-
UV detector
Procedure:
-
Extraction:
-
Homogenize fresh or frozen nemertean tissue in absolute ethanol.
-
Centrifuge the homogenate to pellet solid debris and collect the supernatant.
-
Acidify the ethanolic extract with HCl to a pH of < 2.
-
Partition the acidified extract with dichloromethane to remove neutral and acidic lipids. Discard the organic phase.
-
Basify the aqueous phase with NaOH to a pH of > 11.
-
Extract the basic aqueous phase multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract using a rotary evaporator.
-
-
Purification:
-
Dissolve the concentrated crude extract in a minimal volume of the HPLC mobile phase.
-
Inject the sample onto a silica gel HPLC column.
-
Elute with a suitable mobile phase, such as a gradient of isopropanol in hexane containing a small amount of triethylamine.
-
Monitor the elution at 254 nm and collect the fractions corresponding to the anabaseine peak.
-
Evaporate the solvent from the collected fractions to obtain purified anabaseine.
-
Quantification of Anabaseine using Ehrlich's Reagent
This spectrophotometric assay is a reliable method for quantifying anabaseine in tissue extracts.
Materials:
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol with HCl)
-
Anabaseine standard solution
-
Tissue extract
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of anabaseine.
-
To a sample of the tissue extract (or standard), add Ehrlich's reagent.
-
Incubate the mixture at 60°C for a defined period.
-
Allow the solution to cool to room temperature.
-
Measure the absorbance at the wavelength of maximum absorption (typically around 480-490 nm).
-
Calculate the concentration of anabaseine in the sample by comparing its absorbance to the standard curve.
Structural Characterization of Anabaseine
The definitive identification of anabaseine is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a protonated molecular ion [M+H]⁺ at m/z 161.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the pyridine and tetrahydropyridine rings.
-
¹³C NMR: The carbon NMR spectrum shows the corresponding signals for the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
-
Biological Activity and Signaling Pathway
Anabaseine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed in the central and peripheral nervous system.
Mechanism of Action
Anabaseine binds to the acetylcholine binding site on nAChRs, causing a conformational change that opens the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This depolarization can trigger various downstream events, including the firing of action potentials in neurons and muscle contraction.
Receptor Subtype Selectivity
Anabaseine exhibits a degree of selectivity for different nAChR subtypes. It is a particularly potent agonist at the α7 homomeric nAChR and at the muscle-type nAChR. Its activity at other subtypes, such as the α4β2 receptor, is less pronounced.
Downstream Signaling of α7 nAChR Activation
Activation of the α7 nAChR by anabaseine can initiate several intracellular signaling cascades, including:
-
Calcium Signaling: The influx of Ca²⁺ through the activated α7 nAChR can trigger a variety of calcium-dependent signaling pathways.
-
Neurotransmitter Release: In the central nervous system, activation of presynaptic α7 nAChRs can enhance the release of neurotransmitters such as dopamine and norepinephrine.
-
Anti-inflammatory Pathway: Activation of α7 nAChRs on immune cells, such as macrophages, can inhibit the production of pro-inflammatory cytokines, a mechanism known as the cholinergic anti-inflammatory pathway.
Anabaseine Signaling Pathway at the α7 Nicotinic Acetylcholine Receptor.
Biosynthesis of Anabaseine
The biosynthesis of anabaseine is closely related to that of another piperidine alkaloid, anabasine. The pathway originates from the amino acid lysine.
Key Steps:
-
Decarboxylation of Lysine: The biosynthesis begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase.
-
Oxidative Deamination: Cadaverine then undergoes oxidative deamination, a reaction catalyzed by a diamine oxidase, to yield 5-aminopentanal.
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form the intermediate Δ¹-piperideine.
-
Condensation: Finally, Δ¹-piperideine condenses with nicotinic acid, or a derivative thereof, to form anabaseine. The precise enzymatic machinery for this final condensation step is still under investigation.
Biosynthetic Pathway of Anabaseine from Lysine.
Conclusion
Anabaseine continues to be a molecule of significant interest due to its potent and selective action on nicotinic acetylcholine receptors. Its discovery and natural occurrence in both marine worms and terrestrial ants underscore the diverse evolutionary paths that have led to the production of this potent neurotoxin. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the chemistry and biology of anabaseine and its analogs. A deeper understanding of its signaling pathways and biosynthesis will undoubtedly pave the way for the development of novel therapeutic agents targeting nAChRs for a range of neurological and inflammatory disorders.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antwiki.org [antwiki.org]
- 4. scispace.com [scispace.com]
- 5. Anabaseine: venom alkaloid of aphaenogaster ants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Analysis of Deuterated Nicotine Metabolism and the Role of Anabaseine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of deuterated nicotine and clarifies the role of anabaseine-d4 in related analytical studies. While this compound is not a direct metabolite of deuterated nicotine, its use as an internal standard is critical for the accurate quantification of anabaseine, a minor tobacco alkaloid and potential biomarker. This document details the established metabolic pathways of nicotine, experimental protocols for its analysis, and the associated signaling pathways.
Introduction: Deuterated Nicotine and the Significance of Anabaseine
Deuterated nicotine, a stable isotope-labeled version of nicotine, is an invaluable tool in pharmacokinetic and metabolism studies. The deuterium labels allow researchers to distinguish administered nicotine from endogenous sources, enabling precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the confounding effects of prior tobacco exposure.
Anabaseine is a structural isomer of nicotine and a minor alkaloid found in tobacco.[1] It is also a metabolite of anatabine. While not a primary metabolite of nicotine, the presence and concentration of anabaseine can serve as a biomarker to differentiate between tobacco users and individuals using nicotine replacement therapy (NRT).[2][3][4] To accurately quantify endogenous anabaseine in biological samples, a deuterated internal standard, this compound, is often employed in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Metabolic Pathways of Nicotine
The metabolism of nicotine is extensive, with approximately 70-80% being converted to cotinine, primarily by the cytochrome P450 enzyme CYP2A6. The metabolic process involves several key enzymatic reactions, leading to a variety of metabolites.
The primary metabolic pathways of nicotine are:
-
C-oxidation: The most significant pathway, leading to the formation of cotinine. This two-step process begins with the oxidation of the pyrrolidine ring by CYP2A6 to form a nicotine-Δ1'(5')-iminium ion intermediate, which is then converted to cotinine by aldehyde oxidase.
-
N-oxidation: This pathway results in the formation of nicotine-N'-oxide.
-
N-demethylation: This minor pathway leads to the formation of nornicotine.
-
Glucuronidation: Nicotine and its primary metabolites can undergo conjugation with glucuronic acid to form glucuronides, which are more water-soluble and readily excreted in urine.
The metabolic fate of deuterated nicotine follows the same pathways as its non-deuterated counterpart. The use of deuterated nicotine allows for precise quantification of these metabolic conversions.
Diagram of Nicotine Metabolism
Caption: Major metabolic pathways of deuterated nicotine.
Experimental Protocols
The following sections outline typical experimental protocols for the analysis of deuterated nicotine and its metabolites, including the use of this compound as an internal standard.
In Vivo Administration of Deuterated Nicotine
Objective: To study the pharmacokinetics and metabolism of nicotine in vivo.
Protocol:
-
Subject Recruitment: Recruit healthy volunteers who are either smokers or non-smokers, depending on the study's objectives. Obtain informed consent.
-
Baseline Sampling: Collect baseline blood and urine samples to determine endogenous levels of nicotine and its metabolites.
-
Administration of Deuterated Nicotine: Administer a known dose of deuterated nicotine (e.g., nicotine-d2 or nicotine-d4) intravenously or orally.
-
Serial Sampling: Collect blood and urine samples at predetermined time points following administration.
-
Sample Processing: Process blood samples to obtain plasma or serum. Store all samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract nicotine, its metabolites, and other alkaloids from biological matrices for quantitative analysis.
Protocol:
-
Thawing and Aliquoting: Thaw frozen samples (plasma, serum, or urine) on ice. Aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a mixed internal standard solution containing deuterated analogues of the analytes of interest, such as nicotine-d4, cotinine-d3, and this compound.
-
Protein Precipitation/Extraction:
-
For Plasma/Serum: Add a protein precipitation agent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
For Urine: Depending on the method, urine samples may be diluted or directly injected after centrifugation to remove particulate matter. For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.
Diagram of Sample Preparation Workflow
Caption: General workflow for sample preparation.
LC-MS/MS Analysis
Objective: To separate and quantify nicotine, its metabolites, and anabaseine.
Protocol:
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., C18 or HILIC). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Interface the LC system with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
Quantification: Generate calibration curves using standards of known concentrations. Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.
Quantitative Data
The following tables summarize typical quantitative data obtained from pharmacokinetic studies of nicotine and the analytical performance of LC-MS/MS methods for its metabolites.
Table 1: Typical Pharmacokinetic Parameters of Nicotine in Humans
| Parameter | Value | Reference |
| Total Clearance | ~1200 mL/min | |
| Volume of Distribution | ~2.6 L/kg | |
| Half-life | ~2 hours | |
| Bioavailability (oral) | ~30% |
Table 2: Example LC-MS/MS Method Performance for Nicotine and Related Compounds
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Reference |
| Nicotine | 0.5 | >0.99 | 95-105 | <10 | |
| Cotinine | 0.5 | >0.99 | 92-108 | <8 | |
| trans-3'-Hydroxycotinine | 1.0 | >0.99 | 90-110 | <10 | |
| Anabaseine | 0.2 | >0.995 | 93-107 | <9 | |
| Nornicotine | 0.6 | >0.99 | 91-109 | <11 |
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathways
Nicotine exerts its physiological and psychoactive effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems. Activation of nAChRs by nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling cascades.
Key signaling pathways activated by nAChR stimulation include:
-
PI3K/Akt Pathway: The influx of Ca²⁺ can activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: nAChR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and synaptic plasticity.
Diagram of nAChR Signaling Pathways
References
- 1. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
Navigating the In Vivo Journey of Anabaseine: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Anabaseine, a naturally occurring alkaloid found in certain marine worms and ants, has garnered significant interest within the scientific community for its potent activity at nicotinic acetylcholine receptors (nAChRs).[1][2][3] As a structural analogue of nicotine, its potential as a pharmacological tool and a lead compound for drug discovery, particularly for neurological and inflammatory disorders, is an area of active investigation. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of anabaseine and its derivatives, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in further research and development.
While comprehensive in vivo pharmacokinetic data for the parent compound anabaseine is limited in publicly available literature, extensive research has been conducted on its synthetic derivative, GTS-21 (3-(2,4-dimethoxybenzylidene)anabaseine) .[1][4] This guide will leverage the available data for GTS-21 as a primary case study to illustrate the pharmacokinetic profile and metabolic pathways, offering valuable insights that can inform the study of anabaseine itself.
Quantitative Pharmacokinetic Parameters of GTS-21
The following tables summarize the key pharmacokinetic parameters of GTS-21 determined in preclinical animal models and human volunteers.
Table 1: Pharmacokinetic Parameters of GTS-21 in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Absolute Bioavailability | 23% | Oral | 1 - 10 mg/kg | |
| Primary Route of Excretion | Feces (67%) via bile | Oral ([14C]GTS-21) | Not Specified | |
| Urinary Excretion | 20% | Oral ([14C]GTS-21) | Not Specified |
Table 2: Pharmacokinetic Parameters of GTS-21 in Dogs
| Parameter | Value | Route of Administration | Dose | Reference |
| Absolute Bioavailability | 27% | Oral | 3 mg/kg | |
| Urinary Excretion | 19% | Oral ([14C]GTS-21) | Not Specified |
Table 3: Pharmacokinetic Observations of GTS-21 in Healthy Male Volunteers
| Parameter | Observation | Route of Administration | Doses | Reference |
| Cmax and AUC | Increased in a dose-related fashion | Oral (three times daily) | 25, 75, and 150 mg | |
| Intersubject Variability | Considerable, but decreased with continued dosing | Oral (three times daily) | 25, 75, and 150 mg |
Metabolism of GTS-21
GTS-21 undergoes extensive first-pass metabolism, primarily through O-demethylation followed by glucuronidation. In vitro studies using human liver microsomes have identified the cytochrome P450 isoforms responsible for the initial O-demethylation step.
Table 4: Metabolism of GTS-21
| Metabolic Pathway | Major Metabolites Identified in Rat Urine | Primary Cytochrome P450 Isoforms (Human Liver Microsomes) | Reference |
| O-demethylation and Glucuronidation | 4-OH-GTS-21, 4-OH-GTS-21 glucuronide, 2-OH-GTS-21 glucuronide | CYP1A2 and CYP2E1 (with some contribution from CYP3A) |
Experimental Protocols
This section details the methodologies employed in key in vivo pharmacokinetic and in vitro metabolism studies of GTS-21, providing a framework for designing future experiments.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absolute bioavailability and excretion profile of GTS-21.
Animal Model: Male Sprague-Dawley rats.
Dosing:
-
Intravenous (IV) Administration: A single dose of GTS-21 is administered via the tail vein to determine the pharmacokinetic parameters without the influence of absorption.
-
Oral (PO) Administration: A single dose of [14C]GTS-21 is administered by oral gavage to assess absorption, metabolism, and excretion.
Sample Collection:
-
Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points post-dosing. Plasma is separated by centrifugation.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 72 hours).
-
Bile Collection: In a subset of animals, the bile duct is cannulated for the collection of bile to determine the extent of biliary excretion.
Sample Analysis:
-
Plasma Analysis: The concentration of GTS-21 and its metabolites in plasma is determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Radioactivity Measurement: The total radioactivity in plasma, urine, feces, and bile samples from the [14C]GTS-21 dosed group is measured using liquid scintillation counting.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
-
Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To identify the cytochrome P450 isoforms responsible for the metabolism of GTS-21.
Methodology:
-
Incubation: GTS-21 is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.
-
Chemical Inhibition: Specific chemical inhibitors for different CYP450 isoforms are co-incubated with GTS-21 and human liver microsomes to determine the contribution of each isoform to its metabolism. A decrease in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular isoform.
-
Sample Analysis: The formation of GTS-21 metabolites is monitored over time using LC-MS/MS.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathway of anabaseine and a typical experimental workflow for its pharmacokinetic analysis.
References
- 1. scholars.okstate.edu [scholars.okstate.edu]
- 2. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Anabaseine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Anabaseine-d4, a deuterated isotopologue of the nicotinic acetylcholine receptor (nAChR) agonist, anabaseine. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their studies. The guide synthesizes available data on its stability, outlines experimental approaches for its assessment, and details its primary mechanism of action through relevant signaling pathways.
This compound: Properties and Handling
This compound is a synthetic compound where four hydrogen atoms in the anabaseine molecule have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of anabaseine in biological matrices.
General Information:
| Property | Value |
| Chemical Formula | C₁₀H₈D₄N₂ |
| Appearance | Typically supplied as a neat oil or in solution |
| Primary Use | Internal standard in analytical and pharmacokinetic research[1] |
Stability and Storage Conditions
The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. While specific long-term stability data for the deuterated form is limited, information on the non-deuterated anabaseine and the related compound anabasine provides valuable guidance. Anabaseine is known to be an unstable yellow liquid that is susceptible to degradation by light, heat, and moisture[2][3].
Recommended Storage
Based on supplier recommendations and the known instability of the parent compound, the following storage conditions are advised:
| Form | Recommended Storage Temperature | Additional Recommendations |
| Neat Compound | +4°C[4][5] | Store in a tightly sealed, light-resistant container. |
| In Solution (e.g., Methanol) | Refer to supplier's safety data sheet (SDS) | Methanol solutions are flammable and toxic. Aqueous solutions of anabaseine hydrochloride should be refrigerated and replaced after several weeks. |
Known Instability
Studies on related compounds suggest that this compound may be prone to degradation under certain conditions:
-
Aqueous Stability: A study on the in-sewer stability of anabasine, a structurally similar alkaloid, showed approximately 30% degradation after 4 hours in a rising main reactor, indicating potential for hydrolysis or microbial degradation.
-
pH and Concentration: Research on catechins, another class of compounds, suggests that stability can be pH and concentration-dependent. For instance, catechins were found to be more stable at higher concentrations around pH 4. While not directly transferable, this highlights the importance of considering these factors for this compound solutions.
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is essential to accurately determine the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Stability-Indicating HPLC Method Development
The following outlines a general approach for developing a stability-indicating HPLC method for this compound, based on established protocols for related alkaloids.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products formed under various stress conditions.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Volatile buffers (e.g., ammonium formate, ammonium acetate)
-
Acids (e.g., hydrochloric acid, formic acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector and a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
Methodology:
-
Forced Degradation Studies: Expose this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
-
-
Chromatographic Conditions Development:
-
Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., 0.1% formic acid) is a common starting point.
-
Column: A C18 column is typically used for the separation of alkaloids.
-
Detection: Monitor the elution of this compound and its degradation products using both UV/PDA and MS/MS detectors. The MS/MS can be used to identify and quantify the parent compound and any degradants.
-
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Mechanism of Action and Signaling Pathways
Anabaseine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. It shows a higher affinity for the α7 subtype of nAChRs. The deuteration in this compound is not expected to alter its pharmacological activity.
This compound Signaling Pathway
Activation of α7 nAChRs by this compound initiates a cascade of intracellular events, primarily triggered by an influx of calcium ions (Ca²⁺).
Caption: this compound binding to α7 nAChR and downstream signaling.
The binding of this compound to the α7 nAChR leads to the opening of the ion channel and a rapid influx of Ca²⁺ into the cell. This increase in intracellular calcium concentration acts as a second messenger, activating several downstream signaling pathways, including:
-
JAK2-STAT3 Pathway: This pathway is involved in cell survival and anti-inflammatory responses.
-
PI3K-Akt Pathway: This cascade plays a crucial role in cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This pathway is central to the regulation of gene expression, cell proliferation, and differentiation.
The influx of calcium also directly triggers the release of neurotransmitters such as dopamine and norepinephrine from presynaptic terminals.
Experimental Workflow for Investigating this compound's Mechanism of Action
The following workflow outlines a general experimental approach to confirm the agonistic activity of this compound at α7 nAChRs and investigate its downstream effects.
Caption: Workflow for elucidating this compound's mechanism of action.
This workflow progresses from in vitro cellular assays to in vivo models to provide a comprehensive understanding of the compound's pharmacological profile.
Conclusion
This technical guide provides essential information on the stability, storage, and handling of this compound for research and development purposes. Adherence to the recommended storage conditions is paramount to ensure the integrity of the compound and the reliability of experimental data. The provided frameworks for stability testing and mechanistic studies offer a solid foundation for researchers working with this important analytical standard. Further long-term stability studies specifically on this compound are warranted to provide more definitive storage guidelines.
References
- 1. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
Certificate of analysis for Anabaseine-d4 standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical profile and biological context of the Anabaseine-d4 standard. The information is intended to support researchers in utilizing this stable isotope-labeled compound for quantitative bioanalytical studies and in understanding its pharmacological relevance.
Certificate of Analysis Data
While a specific Certificate of Analysis for a single batch is proprietary, this section summarizes the typical analytical data for a high-quality this compound standard.
Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | (±)-3-(Piperidin-2-yl-2,3,4,5,6-d4)pyridine |
| Synonyms | (±)-Anabasine-d4 |
| CAS Number | 1020719-08-7 (for d4 labeled) |
| Molecular Formula | C₁₀H₁₀D₄N₂ |
| Molecular Weight | 166.26 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in methanol, ethanol, chloroform |
| Storage | Store at 2-8°C, protected from light |
Analytical Data
| Analytical Test | Typical Results |
| Purity (HPLC) | ≥98% |
| Identity (¹H-NMR) | Conforms to structure |
| Identity (Mass Spec) | Conforms to structure and isotopic enrichment |
| Isotopic Purity | ≥99% Deuterium incorporation |
| Residual Solvents | Meets USP <467> requirements |
Experimental Protocols
This section details the methodologies for the characterization and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chemical purity of the this compound standard.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Objective: To quantify Anabaseine using this compound as an internal standard in a biological matrix (e.g., plasma, urine).
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
LC Conditions:
-
Column: C18 or HILIC column suitable for polar compounds
-
Mobile Phase: Gradient elution with ammonium formate buffer and acetonitrile is common.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 20 µL
MS/MS Parameters (Typical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anabaseine | 163.1 | 134.1 | 20 |
| This compound | 167.1 | 138.1 | 20 |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Biological Context and Mechanism of Action
Anabaseine is a nicotinic acetylcholine receptor (nAChR) agonist.[1] It is structurally similar to nicotine and anabasine.[2] this compound, as a stable isotope-labeled analog, is an invaluable tool for pharmacokinetic and metabolic studies of Anabaseine and related compounds.
Nicotinic Acetylcholine Receptor Signaling Pathway
Anabaseine exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. The downstream signaling cascades can influence a variety of cellular processes, including neurotransmitter release and cell survival pathways.
Experimental and Analytical Workflows
The use of this compound as an internal standard is a common practice in bioanalytical method development for the quantification of the unlabeled drug.
Bioanalytical Method Workflow
The following diagram illustrates a typical workflow for the quantification of a target analyte in a biological matrix using a stable isotope-labeled internal standard.
References
Anabaseine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Anabaseine-d4, a deuterated isotopologue of Anabaseine. It is intended for professionals in research and drug development, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.
Core Compound Data: this compound
This compound is the deuterated form of Anabaseine, a naturally occurring alkaloid. The deuteration provides a valuable tool for metabolic studies and as an internal standard in analytical assays. It is important to note that various deuterated isomers of Anabaseine exist, which can lead to different CAS numbers and slight variations in molecular weight. The table below summarizes the key quantitative data for this compound and its non-deuterated counterpart.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synonyms |
| This compound | 1020719-08-7[1][2] | C₁₀H₈D₄N₂[3][4] | 164.24[3] | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4, 3,4,5,6-Tetrahydro-2,3'-bipyridine-d4 |
| 1020719-05-4 | C₁₀H₁₀D₄N₂ | 164.26 | ||
| (S)-Anabasine-d4 | 494-52-0 (Unlabelled) | C₁₀H₁₀D₄N₂ | 166.26 | (S)-3-(piperidin-2-yl)pyridine-d4 |
| Anabaseine (non-deuterated) | 494-52-0 | C₁₀H₁₄N₂ | 162.23 | 3-(2-Piperidinyl)pyridine |
Mechanism of Action and Signaling Pathways
Anabaseine and its deuterated analog are potent agonists of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype. The binding of this compound to α7 nAChRs triggers a cascade of intracellular events, most prominently the cholinergic anti-inflammatory pathway (CAP).
The Cholinergic Anti-inflammatory Pathway (CAP)
The activation of α7 nAChRs on immune cells, such as macrophages, is a key mechanism for the anti-inflammatory effects of Anabaseine. This pathway involves the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling cascade. The binding of this compound to the α7 nAChR leads to the activation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 can then modulate gene expression. A crucial consequence of this pathway is the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). This inhibition leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while promoting the release of the anti-inflammatory cytokine IL-10.
Insulin Signaling Pathway in Crush Syndrome
Research has also indicated a role for α7 nAChR activation in modulating the insulin signaling-Na/K-ATPase pathway, which has been shown to decrease on-site mortality in animal models of crush syndrome. Activation of the receptor appears to lower serum potassium levels through this pathway.
References
- 1. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Nicotine in Urine Using Anabaseine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of nicotine and its metabolites in urine is crucial for assessing tobacco exposure, understanding nicotine metabolism, and monitoring compliance in smoking cessation programs.[1][2][3] Anabasine, a minor tobacco alkaloid, is not a metabolite of nicotine and can serve as a valuable biomarker to distinguish between tobacco use and nicotine replacement therapy.[1][2] This document provides detailed application notes and protocols for the quantification of nicotine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Anabaseine-d4 as a deuterated internal standard. The use of an isotopic internal standard like this compound is critical for correcting matrix effects and ensuring high accuracy and reproducibility.
Experimental Protocols
Several well-established methods are available for the quantification of nicotine and other related compounds in urine. The following protocols detail two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a rapid and accurate LC-MS/MS analysis method.
Materials:
-
Urine sample
-
This compound internal standard solution (250 ng/mL in methanol)
-
5 N Sodium hydroxide (NaOH)
-
Methylene chloride:diethyl ether (50:50, v/v)
-
0.25 N Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
4 mL glass vials
-
1.5 mL HPLC vials
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 250 µL of the urine sample into a 4 mL glass vial.
-
Add 40 µL of the 250 ng/mL this compound internal standard solution.
-
Add 50 µL of 5 N NaOH to the vial.
-
Add 1.5 mL of 50:50 methylene chloride:diethyl ether and stir for 1.5 minutes to extract the analytes.
-
Centrifuge the mixture at 4,000 rpm for 5 minutes.
-
Transfer 1 mL of the organic phase (bottom layer) to a 1.5 mL HPLC vial.
-
Add 10 µL of 0.25 N HCl to the organic extract.
-
Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of water for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes SPE for sample clean-up and concentration, which can be advantageous for complex matrices.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Ammonium acetate buffer (20 mM, pH 4.0)
-
Methanol (HPLC grade)
-
5 mM Ammonium formate (pH 2.5)
-
Strata-X-C SPE cartridges or 96-well plates
-
SPE manifold
-
Centrifuge
Procedure:
-
To 500 µL of urine sample, add 500 µL of 20 mM ammonium acetate buffer (pH 4.0) and 50 µL of the this compound internal standard mixture.
-
Vortex the sample for 30 seconds and then centrifuge for 5 minutes at 5000 rpm.
-
SPE Cartridge Conditioning: Condition the Strata-X-C SPE cartridge by passing 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5) to remove interferences.
-
Elution: Elute the analytes from the cartridge using an appropriate solvent (typically a mixture of organic solvent and a weak base).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for nicotine quantification and the metabolic pathway of nicotine.
Caption: Experimental workflow for nicotine quantification in urine.
Caption: Major metabolic pathways of nicotine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for nicotine and related compounds in urine.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Method A | Method B |
| LC Column | Raptor Biphenyl | Kinetex EVO C18 |
| Mobile Phase | Low-pH, reversed-phase mobile phases | Not specified |
| Flow Rate | Not specified | Not specified |
| Gradient | 3-minute gradient | Not specified |
| Total Run Time | 5 minutes | ~6.5 minutes |
| MS Detector | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Table 2: Method Validation Parameters
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Nicotine | 2 - 1,000 | 1 | 0-10% | 2-9% |
| Cotinine | 5 - 5,000 | 1 | 0-10% | 2-9% |
| trans-3'-Hydroxycotinine | 10 - 5,000 | 5 | 0-10% | 2-9% |
| Nornicotine | 2 - 1,000 | 1 | 0-10% | 2-9% |
| Anabasine | 2 - 1,000 | 1 | 0-10% | 2-9% |
| Norcotinine | 2 - 1,000 | Not specified | 0-10% | 2-9% |
Note: The accuracy and precision values represent the general performance of a validated method and may vary slightly between different analytes and concentration levels.
Discussion
The presented protocols offer robust and reliable methods for the quantification of nicotine in urine using this compound as an internal standard. The choice between LLE and SPE will depend on the specific laboratory workflow, sample throughput requirements, and the complexity of the urine matrix. Both methods, when coupled with LC-MS/MS, provide the necessary sensitivity and selectivity for accurate determination of nicotine and its metabolites.
The validation data demonstrates that these methods are linear over a wide concentration range and exhibit excellent accuracy and precision, making them suitable for a variety of research and clinical applications. The chromatographic separation is critical, especially to resolve isomers like nicotine, norcotinine, and anabasine that can share the same mass transitions. The use of a biphenyl column has been shown to achieve baseline resolution for these compounds.
Conclusion
The detailed protocols and compiled quantitative data in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of nicotine and its biomarkers in urine. The use of this compound as an internal standard in conjunction with LC-MS/MS ensures high-quality, reliable data for assessing tobacco exposure and metabolism.
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine [stacks.cdc.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anabaseine-d4 for Wastewater-Based Epidemiology of Tobacco Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends at a community level. In the context of tobacco use, traditional biomarkers such as nicotine and its primary metabolite, cotinine, are often confounded by the increasing use of nicotine replacement therapies (NRTs) like patches and gums, as well as e-cigarettes.[1][2] Anabaseine, a minor alkaloid found in tobacco, is not present in these alternative nicotine products, making it a highly specific biomarker for tobacco consumption.[1][2] By measuring anabaseine levels in wastewater, researchers can gain a more accurate understanding of tobacco smoking trends within a population.
This document provides detailed application notes and protocols for the use of deuterated anabaseine (anabaseine-d4) as an internal standard for the quantification of anabaseine in wastewater samples. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices like wastewater, as it compensates for variations in sample preparation and instrumental analysis.
Rationale for Using Anabaseine as a Tobacco-Specific Biomarker
The utility of anabaseine as a biomarker for tobacco use is rooted in its unique presence in tobacco products and its absence in NRTs. This specificity allows for the differentiation between nicotine intake from smoking versus other sources.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of anabaseine in wastewater and its excretion.
Table 1: Analytical Parameters for Anabaseine Quantification in Wastewater
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 2.7 - 54.9 ng/L | [3] |
| Recoveries | 76% - 103% | |
| In-Sewer Stability (Gravity Sewer) | <20% loss in 12h | |
| In-Sewer Stability (Rising Main Sewer) | ~30% loss in 12h |
Table 2: Anabaseine Concentrations and Excretion Rates
| Parameter | Value | Reference |
| Anabaseine Concentration in Wastewater | 5.0 - 38 ng/L | |
| Average Urinary Mass Load of Anabaseine | 4.38 µg/L/person | |
| Average Daily Mass Load of Anabaseine | 1.13 µ g/day/person | |
| Per Capita Load in Pooled Urine | 2.2 ± 0.3 µ g/day/person | |
| Per Capita Load in Wastewater | 2.3 ± 0.3 µ g/day/person | |
| Estimated Excretion per Cigarette | 0.9 µg |
Experimental Protocols
The following protocols describe the key steps for the analysis of anabaseine in wastewater using this compound as an internal standard.
Wastewater Sample Collection and Preparation
Protocol:
-
Sample Collection: Collect 24-hour composite influent wastewater samples from the inlet of a wastewater treatment plant.
-
Storage: Immediately upon collection, refrigerate the samples at 4°C to minimize degradation of the analytes.
-
Internal Standard Spiking: To a known volume of wastewater (e.g., 100 mL), add a precise amount of this compound solution to achieve a final concentration of, for example, 100 ng/L.
-
Filtration: Filter the sample through a 0.2 µm regenerated cellulose (RC) syringe filter to remove suspended solids.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with methanol followed by ultrapure water.
-
Load the filtered wastewater sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum.
-
-
Elution: Elute the retained analytes (anabaseine and this compound) from the SPE cartridge with a suitable solvent, such as methanol or a mixture of methylene chloride, isopropanol, and ammonium hydroxide.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to separate the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both anabaseine and this compound. The exact m/z values will depend on the specific instrument and may require optimization.
-
Anabaseine: A potential transition could be m/z 161 -> 133.
-
This compound: A potential transition could be m/z 165 -> 137.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of anabaseine and a constant concentration of this compound.
-
Peak Integration: Integrate the peak areas of the selected MRM transitions for both anabaseine and this compound in the calibration standards and the wastewater samples.
-
Ratio Calculation: Calculate the ratio of the peak area of anabaseine to the peak area of this compound for each standard and sample.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of anabaseine for the calibration standards. Determine the concentration of anabaseine in the wastewater samples by interpolating their peak area ratios on the calibration curve.
-
Population Load Calculation: The concentration of anabaseine in wastewater can be used to estimate the total daily consumption in a given catchment area using the following formula:
Daily Load (mg/day) = Anabaseine Concentration (mg/L) x Daily Wastewater Flow (L/day)
This can then be normalized by the population of the catchment area to get a per capita consumption estimate.
Conclusion
The use of this compound as an internal standard for the quantification of anabaseine in wastewater provides a robust and accurate method for monitoring tobacco consumption at a population level. This approach overcomes the limitations of traditional biomarkers and offers valuable data for public health officials and researchers to assess the effectiveness of anti-smoking campaigns and to understand trends in tobacco use over time. The protocols outlined in this document provide a comprehensive guide for implementing this methodology in a laboratory setting.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Estimates of tobacco use by wastewater analysis of anabasine and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Anabasine and Anatabine in Wastewater using a High-Throughput LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of anabasine and anatabine in wastewater. These minor tobacco alkaloids serve as specific biomarkers for tobacco consumption, as they are present in tobacco products but not in nicotine replacement therapies. The described method utilizes a direct injection approach, minimizing sample preparation time and resources, making it suitable for high-throughput analysis in the context of wastewater-based epidemiology. This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.
Introduction
Wastewater-based epidemiology (WBE) has emerged as a valuable tool for assessing community-level consumption of various substances, including tobacco. While nicotine and its primary metabolite, cotinine, are commonly monitored, their presence can be confounded by the use of nicotine replacement therapies (NRTs). Anabasine and anatabine are alkaloids found in the tobacco plant that are not present in NRTs, making them more specific biomarkers for tobacco use.[1] The monitoring of these compounds in wastewater provides a more accurate estimation of tobacco consumption patterns within a population. This application note presents a validated LC-MS/MS method for the reliable quantification of anabasine and anatabine in municipal wastewater.
Experimental Protocol
Materials and Reagents
-
Anabasine and Anatabine analytical standards
-
Isotopically labeled internal standards (e.g., anabasine-d4, anatabine-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Wastewater samples
-
Syringe filters (0.2 µm, regenerated cellulose)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
Sample Preparation
A rapid direct injection method is employed for sample preparation.[2][3]
-
Filtration: Allow wastewater samples to thaw to room temperature. Vigorously shake the samples to ensure homogeneity. Filter 1 mL of the wastewater sample through a 0.2 µm regenerated cellulose syringe filter to remove particulate matter.
-
Internal Standard Spiking: Spike the filtered sample with an appropriate concentration of isotopically labeled internal standards (e.g., 1 ng/mL of anabasine-d4 and anatabine-d4).
-
SPE Cartridge Conditioning (for online cleanup): If using an online SPE system, precondition the SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) prior to injection.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Gradient | Optimized for analyte separation (a typical gradient would start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for anabasine and anatabine should be optimized for the instrument in use.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Anabasine | 163.1 | 134.1 | 80.1 |
| Anatabine | 161.1 | 132.1 | 105.1 |
| Anabasine-d4 | 167.1 | 138.1 | 84.1 |
| Anatabine-d4 | 165.1 | 136.1 | 109.1 |
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of anabasine and anatabine (and their deuterated internal standards) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Matrix-Matched Calibration Standards: To account for matrix effects, prepare calibration standards in a blank wastewater matrix. The blank wastewater should be collected from a source known to be free of the target analytes and filtered as described in the sample preparation section. Spike the blank wastewater with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 1-100 ng/L).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank wastewater matrix. These QC samples should be prepared from a separate stock solution from the one used for the calibration standards.
Data Presentation
The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of anabasine and anatabine in wastewater.
| Analyte | Limit of Quantification (LOQ) (ng/L) | Recovery (%) |
| Anabasine | 2.7 - 5.0 | 76 - 103 |
| Anatabine | 3.5 - 12 | 80 - 105 |
Data compiled from published studies. Actual performance may vary depending on the specific instrumentation and matrix.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of anabasine and anatabine in wastewater.
Toxicological Signaling Pathways
Anabasine and anatabine, as nicotinic acetylcholine receptor (nAChR) agonists, can exert various toxicological effects. Anabasine's toxicity profile is similar to that of nicotine, leading to neurological symptoms such as vertigo and confusion at lower doses, and convulsions at higher doses.[4] Anatabine also interacts with nAChRs and has been shown to possess anti-inflammatory properties through the inhibition of STAT3 phosphorylation and modulation of the NF-κB signaling pathway.[5]
Caption: Simplified signaling pathways of anabasine and anatabine.
References
- 1. Estimates of tobacco use by wastewater analysis of anabasine and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. (-)-Anatabine | C10H12N2 | CID 11388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anabaseine-d4 Analysis in Plasma
This document provides detailed methodologies for the sample preparation of Anabaseine-d4 in plasma for quantitative analysis, targeting researchers, scientists, and drug development professionals. The protocols described below are based on established bioanalytical techniques for related compounds and are intended to serve as a comprehensive guide.
Introduction
Anabaseine is a nicotinic acetylcholine receptor agonist. The deuterated internal standard, this compound, is crucial for accurate quantification of anabaseine in biological matrices by compensating for analyte loss during sample preparation and instrumental analysis. This document outlines two common and effective sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of anabasine and related compounds in plasma, which can be expected for this compound analysis using the described methods.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Recovery | >80%[1][2] | 76% - 103%[3] |
| Limit of Quantification (LOQ) | ~1.0 ng/mL[4] | 2.7 - 54.9 ng/L[3] |
| Intra-day Precision (%CV) | <15% | ≤14% |
| Inter-day Precision (%CV) | <15% | ≤17% |
Table 2: Analyte Recovery Data from a Study on Anabasine and Nornicotine
| Analyte | Average Recovery Rate |
| Anabasine | 98.3% |
| Nornicotine | 94.3% |
Experimental Protocols
General Considerations
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -20°C or lower until analysis.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. Acetonitrile (ACN) is a commonly used solvent for this purpose.
Materials:
-
Plasma sample
-
This compound internal standard spiking solution
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by removing more interfering matrix components, which can reduce ion suppression in mass spectrometry analysis. Reversed-phase SPE is a common choice for extracting compounds like anabaseine from aqueous matrices.
Materials:
-
Plasma sample
-
This compound internal standard spiking solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
Elution solvent (e.g., methanol with or without a modifier like ammonium hydroxide)
-
Collection tubes or 96-well plate
-
Vortex mixer
-
Centrifuge (optional, for pre-treatment)
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of the plasma sample into a clean tube.
-
Add the appropriate volume of this compound internal standard.
-
Dilute the plasma sample with 200 µL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Place clean collection tubes or a 96-well plate in the manifold.
-
Elute this compound and the analyte of interest with 1 mL of a suitable elution solvent (e.g., methanol or 5% ammonium hydroxide in methanol).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described sample preparation methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anabaseine in in vitro Nicotinic Acetylcholine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabaseine, a naturally occurring alkaloid toxin found in certain marine worms and ants, is a potent agonist at various subtypes of nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally similar to nicotine and anabasine, it serves as a valuable pharmacological tool for studying nAChR function and as a lead compound for the development of novel therapeutics targeting these receptors.[1][2][3] Anabaseine and its derivatives, such as the α7-selective partial agonist GTS-21 (DMXBA), have been investigated for their potential in treating cognitive and memory deficits, particularly those associated with conditions like schizophrenia and Alzheimer's disease. This document provides detailed protocols and data for the use of anabaseine in in vitro nAChR binding assays, a fundamental technique for characterizing the affinity of compounds for these receptors. While "Anabaseine-d4" is specified, it is important to note that deuterated isotopologues are typically used as internal standards in analytical chemistry (e.g., mass spectrometry) rather than as the primary ligand in binding assays. The following data and protocols pertain to non-deuterated anabaseine.
Mechanism of Action
Anabaseine acts as an agonist at most nAChR subtypes in both the central and peripheral nervous systems. Upon binding to the receptor, it induces a conformational change that opens the ion channel, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the neuron. This can trigger the release of various neurotransmitters, including dopamine and norepinephrine. Anabaseine exhibits a higher binding affinity for nAChRs containing the α7 subunit and for skeletal muscle receptors. The protonated iminium form of anabaseine is considered the pharmacologically active species that binds to the orthosteric site of the nAChR.
Nicotinic Acetylcholine Receptor Signaling Pathway
Data Presentation: Binding Affinities of Anabaseine and Derivatives at nAChRs
The following table summarizes the binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of anabaseine and related compounds for various nAChR subtypes, as determined by radioligand binding assays.
| Compound | nAChR Subtype | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Anabaseine | α7 | [¹²⁵I]α-Bungarotoxin | Rat Brain Membranes | > anabasine > nicotine | ||
| Anabaseine | α4β2 | [³H]Cytisine | Rat Brain Membranes | ~5x lower affinity than for α7 | ||
| Anabaseine Derivative (12) | α3β4 | 4.7 | ||||
| Anabaseine Derivative (12) | α4β2 | ~3787 | ||||
| DMXBA (GTS-21) | Torpedo nAChR (muscle-type) | [³H]Nicotine | Torpedo Membranes | 23,000 ± 4,000 | ||
| 4OH-DMXBA | Torpedo nAChR (muscle-type) | [³H]Nicotine | Torpedo Membranes | 11,000 ± 2,000 | ||
| DMXBA (GTS-21) | Torpedo nAChR (muscle-type) | [³H]Dizocilpine | Torpedo Membranes | 2,700 ± 300 | 3,100 ± 400 | |
| 4OH-DMXBA | Torpedo nAChR (muscle-type) | [³H]Dizocilpine | Torpedo Membranes | 1,400 ± 100 | 1,600 ± 100 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Anabaseine) for the α7 nAChR subtype using rat brain membranes and [¹²⁵I]α-Bungarotoxin as the radioligand.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-BTX)
-
Non-specific binding control: Nicotine (1 mM) or unlabeled α-Bungarotoxin (1 µM)
-
Test compound: Anabaseine
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control (e.g., 1 mM nicotine).
-
50 µL of various concentrations of the test compound (Anabaseine).
-
50 µL of [¹²⁵I]α-BTX (final concentration typically 0.5-1.0 nM).
-
100 µL of the rat brain membrane preparation (approximately 100-200 µg of protein).
-
-
Incubate the plate for 3 hours at 37°C to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Anabaseine-d4 in Tobacco Smoke Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Anabaseine-d4 as an internal standard for the quantification of anabaseine, a specific biomarker for tobacco smoke exposure. The following sections detail the background, experimental protocols, and data interpretation for studies involving the assessment of tobacco use.
Introduction to Anabaseine as a Biomarker
Anabaseine is a minor alkaloid found in tobacco products.[1][2] Unlike nicotine, which is also present in nicotine replacement therapies (NRTs), anabaseine is exclusive to tobacco.[3] This specificity makes anabaseine an ideal biomarker to distinguish between active tobacco users and individuals using NRTs or those exposed to secondhand smoke.[3] Its detection in biological matrices such as urine and plasma serves as a reliable indicator of recent tobacco use.[4] this compound, a deuterated isotopologue of anabaseine, is the preferred internal standard for quantitative analysis due to its similar chemical and physical properties to the analyte, ensuring high accuracy and precision in analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data on Anabaseine in Tobacco Users
The concentration of anabaseine in biological fluids of tobacco users can vary depending on the extent of tobacco use. The following tables summarize typical urinary concentrations of anabaseine found in smokers.
Table 1: Urinary Anabaseine Concentrations in Smokers
| Population Studied | Number of Subjects (n) | Anabaseine Concentration (ng/mL) | Reference |
| Daily Smokers (Geometric Mean) | 721 | 6.28 | |
| Non-Daily Smokers (Geometric Mean) | - | 1.41 | |
| Smokers (Median) | 827 | 5.53 | |
| Smokers (Mean) | >800 | 8.56 | |
| Smokers (Mean) | 99 | 22 |
Table 2: Urinary Anabaseine Cut-off Values for Distinguishing Smokers from Non-Smokers
| Cut-off Value (ng/mL) | Specificity for Cigarette Smoking | Reference |
| 2 | 100% | |
| 2 | - | |
| 3 | - |
Experimental Protocols
This section provides detailed protocols for the quantification of anabaseine in human urine and plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.
-
Anabaseine Stock Solution (1 mg/mL): Dissolve 100 mg of anabaseine in a 1:1 ratio of acetonitrile and water to obtain a 1 mg/mL solution.
-
Working Internal Standard Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 ng/mL or 0.02 ng/µL) by diluting the stock solution with an appropriate solvent like 0.5% formic acid or Phosphate Buffered Saline (PBS).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank urine or plasma with known concentrations of anabaseine. The concentration range should cover the expected analyte concentrations in the study samples (e.g., 1-1000 ng/mL).
Sample Preparation
3.2.1. Urine Sample Preparation (Protein Precipitation)
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
To a 96-well plate, add 50 µL of urine sample.
-
Add 150 µL of 0.5% formic acid containing the this compound internal standard.
-
For a simplified method, to 30 µL of urine, add 90 µL of acetonitrile containing the deuterated internal standards.
-
Centrifuge the mixture at 15,000 rpm for 10 minutes.
-
Transfer 30 µL of the supernatant to a new tube and dilute with 120 µL of distilled water.
-
Inject an aliquot (e.g., 7 µL) into the LC-MS/MS system.
3.2.2. Plasma Sample Preparation (Protein Precipitation)
-
To 1 mL of plasma sample, add 50 µL of the deuterated internal standard solution.
-
Add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins.
-
Vortex the mixture and centrifuge for 10 minutes at 1100 x g.
-
The resulting supernatant can be further cleaned up using Solid-Phase Extraction (SPE).
3.2.3. Solid-Phase Extraction (SPE) for Urine and Plasma
-
Condition a suitable SPE cartridge (e.g., Phenomenex Strata® X-C) with methanol followed by an appropriate equilibration buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used for separation (e.g., Phenomenex Luna C18, Kinetex EVO C18).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate or 0.2% TFA in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.2-1 mL/min is generally used.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for anabaseine and this compound.
-
Anabaseine: m/z 163.13 → 91.63 and 163.13 → 120.12
-
This compound: m/z 167.20 → 96.19
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
Signaling Pathways and Experimental Workflows
Anabaseine Signaling Pathway
Anabaseine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly showing a high affinity for the α7 subtype. Activation of these ligand-gated ion channels leads to an influx of cations, including Ca2+, which triggers downstream signaling cascades. One of the key pathways activated is the PI3K-Akt signaling pathway, which is involved in promoting cell survival and neuroprotection.
Caption: Anabaseine activates α7 nAChRs, leading to Ca²⁺ influx and activation of the PI3K-Akt pathway.
Experimental Workflow for Anabaseine Quantification
The following diagram illustrates a typical workflow for the quantification of anabaseine in biological samples using this compound as an internal standard.
Caption: A typical workflow for quantifying anabaseine in biological samples.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of anabaseine in biological samples. This approach is essential for accurately assessing tobacco smoke exposure and for distinguishing tobacco users from those on nicotine replacement therapy. The detailed protocols and data presented in these application notes offer a solid foundation for researchers and scientists in the fields of toxicology, clinical chemistry, and drug development to implement this important biomarker in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anabaseine - Wikipedia [en.wikipedia.org]
- 3. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
Anabaseine-d4 in Environmental Nicotine Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The environmental surveillance of nicotine consumption provides valuable data for public health assessments, drug development efficacy trials, and understanding the environmental burden of tobacco and nicotine products. While nicotine and its primary metabolite, cotinine, are commonly monitored, their presence can be confounded by Nicotine Replacement Therapies (NRTs). Anabaseine, a minor alkaloid present in tobacco but not in NRTs, serves as a specific biomarker for tobacco consumption. To ensure accurate quantification in complex matrices such as wastewater and urine, isotope-labeled internal standards are essential. Anabaseine-d4, a deuterated analog of anabaseine, is the internal standard of choice for robust and reliable analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These application notes provide a comprehensive overview and detailed protocols for the use of this compound in environmental nicotine monitoring.
Principle and Application
Wastewater-based epidemiology (WBE) utilizes the analysis of sewage to estimate the collective consumption of various substances within a community. By measuring the concentration of anabaseine in wastewater, researchers can estimate tobacco consumption rates without the interference of nicotine from NRTs.[1] this compound is added to environmental or biological samples at a known concentration at the beginning of the analytical process. As it behaves chemically and physically almost identically to the non-labeled anabaseine, it co-elutes during chromatography and is co-detected by the mass spectrometer. Any loss of the target analyte during sample preparation and analysis is mirrored by a proportional loss of the internal standard. This allows for accurate correction of the analytical signal, leading to precise and accurate quantification of anabaseine.
Data Presentation
The following tables summarize key quantitative data from various studies utilizing this compound for the analysis of anabaseine and other nicotine-related compounds in environmental and biological samples.
Table 1: LC-MS/MS Method Validation Parameters
| Analyte | Matrix | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Anabaseine | Urine | 0.2 | - | ~100% (by SPE) | [2] |
| Anabaseine | Urine | 3 | 0.6-5.0 | 95% | [3] |
| Anabaseine | Urine | 0.2 | - | - | [4] |
| Anabaseine | Wastewater | 2.7 - 54.9 ng/L | - | 76 - 103% | [5] |
| Nicotine | Urine | 5 | 0.6-5.0 | 107% | |
| Cotinine | Urine | 5 | 0.6-5.0 | 107% | |
| trans-3'-hydroxycotinine | Urine | 5 | 0.6-5.0 | 53% |
Table 2: Reported Concentrations of Anabaseine in Environmental and Biological Samples
| Sample Type | Concentration Range | Location/Study Population | Reference |
| Smokers' Urine | Median: 5.53 ng/mL | 827 smokers | |
| Wastewater | 9.2 - 7430 ng/L (for 5 biomarkers) | Australian wastewater treatment plant | |
| Pooled Urine | 2.2 ± 0.3 µ g/day/person | Queensland, Australia | |
| Wastewater | 2.3 ± 0.3 µ g/day/person | Queensland, Australia |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol is based on methodologies described for preparing internal standard solutions for LC-MS/MS analysis.
1. Materials:
-
This compound (analytical standard)
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
2. Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight to 0.1 mg.
-
Dissolve the this compound in a small amount of methanol.
-
Bring the flask to volume with methanol.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution in an amber, light-protected glass vial at approximately -20°C.
-
-
Working Internal Standard Solution (e.g., 100 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix well.
-
This working solution can be further diluted to achieve the desired final concentration for spiking samples.
-
Protocol 2: Analysis of Anabaseine in Wastewater using Enhanced Direct Injection LC-MS/MS
This protocol is adapted from a method developed for the rapid determination of tobacco-specific biomarkers in wastewater.
1. Materials and Reagents:
-
Wastewater samples
-
This compound internal standard working solution
-
Regenerated cellulose (RC) syringe filters (0.2 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1 cc, 30 mg)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
- Collect 24-hour composite influent wastewater samples.
- Adjust the pH of the wastewater sample to 2 with formic acid.
- Filter one mL of the acidified wastewater sample through a 0.2 µm RC syringe filter.
- Spike the filtered sample with the this compound internal standard solution to a final concentration of, for example, 1 ng/mL.
- Pre-condition an SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.
- Pass the spiked sample through the pre-conditioned SPE cartridge. This step is for sample cleanup.
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: e.g., 10 mM Ammonium Formate in water with 0.1% formic acid.
- Mobile Phase B: e.g., Methanol with 0.1% formic acid.
- Gradient: Develop a suitable gradient to separate anabaseine from other matrix components.
- Injection Volume: 50 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Anabaseine: Monitor appropriate precursor and product ion transitions (e.g., m/z 163 → 118 and m/z 163 → 144).
- This compound: Monitor the corresponding mass-shifted transitions.
- Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
4. Data Analysis:
- Integrate the peak areas for both anabaseine and this compound.
- Calculate the ratio of the anabaseine peak area to the this compound peak area.
- Quantify the concentration of anabaseine in the sample using a calibration curve prepared with known concentrations of anabaseine and a constant concentration of this compound.
Mandatory Visualizations
Caption: Workflow for Anabaseine Analysis in Wastewater.
Caption: Biomarker Sources in Environmental Monitoring.
References
- 1. Estimates of tobacco use by wastewater analysis of anabasine and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Direct Injection Analysis of Anabaseine-d4 in Urine Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and high-throughput method for the quantitative analysis of Anabaseine-d4 in urine samples using direct injection coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Anabaseine is a minor tobacco alkaloid used as a biomarker for tobacco use, and its analysis is crucial for distinguishing between tobacco users and individuals on nicotine replacement therapy.[1][2][3] The described method minimizes sample preparation, thereby increasing efficiency and reducing the potential for analytical errors. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This protocol is suitable for clinical research, toxicology studies, and monitoring smoking cessation programs.
Introduction
Anabaseine is an alkaloid found in tobacco.[1] Its presence in urine is a specific indicator of tobacco exposure, as it is not a metabolite of nicotine.[2] Therefore, urinary anabaseine measurement is a valuable tool for assessing compliance in smoking cessation programs where individuals may be using nicotine replacement therapies. Traditional methods for analyzing urinary biomarkers often involve complex and time-consuming extraction procedures. Direct injection analysis offers a significant advantage by simplifying the workflow, reducing sample handling, and enabling high-throughput screening. This application note provides a detailed protocol for the direct injection analysis of this compound in urine, utilizing the sensitivity and selectivity of LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Anabaseine and this compound standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control urine samples (from non-tobacco users)
Sample Preparation
A key advantage of this method is the minimal sample preparation required. The "dilute and shoot" approach is employed to reduce matrix effects while maintaining a streamlined workflow.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In an Eppendorf tube, combine 30 µL of the urine sample with 90 µL of acetonitrile.
-
Add 5 µL of a deuterated internal standard solution containing this compound.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture at 15,000 rpm for 10 minutes to precipitate proteins and other macromolecules.
-
Carefully transfer 30 µL of the supernatant to a new tube.
-
Dilute the supernatant with 120 µL of distilled water.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of anabaseine. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of anabaseine from potential interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 7 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 6.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 700 L/h |
| Cone Gas Flow | 150 L/h |
| Nebulizer Pressure | 5.0 bar |
| Collision Gas | Argon |
| Collision Gas Flow | 0.15 mL/min |
Table 3: MRM Transitions for Anabaseine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Anabaseine | 163.13 | 91.63 |
| This compound | 167.3 | 150.3 |
Quantitative Data Summary
The method demonstrates excellent linearity, precision, and accuracy, with a low limit of quantitation (LOQ) suitable for detecting anabaseine in the urine of smokers.
Table 4: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | 2.9 - 9.4% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | 0 - 10% |
| Extraction Recovery | 76 - 99% |
Visualizations
Experimental Workflow
The following diagram illustrates the streamlined workflow for the direct injection analysis of anabaseine in urine.
Caption: Experimental Workflow for this compound Analysis in Urine.
Signaling Pathway
Anabaseine is a nicotinic acetylcholine receptor (nAChR) agonist. The following diagram illustrates its interaction at the neuromuscular junction, leading to muscle contraction.
Caption: Anabaseine Signaling at the Neuromuscular Junction.
Conclusion
The direct injection LC-MS/MS method for the analysis of this compound in urine is a rapid, reliable, and robust approach for high-throughput screening. The minimal sample preparation significantly reduces analysis time and potential sources of error. This method is highly suitable for clinical and research laboratories requiring accurate and precise quantification of anabaseine as a biomarker of tobacco use.
References
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Anabaseine-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Anabaseine-d4 in their experiments. The following information addresses common issues related to isotopic exchange and offers practical solutions to ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a critical issue in applications such as mass spectrometry-based quantification, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[1] In severe cases, complete deuterium loss can generate a "false positive" signal for the unlabeled analyte.[1]
Q2: Are the deuterium atoms on this compound susceptible to exchange?
A2: this compound is labeled on the pyridine ring. Deuterium atoms on aromatic rings are generally much more stable and less prone to exchange compared to those on heteroatoms (like -OH or -NH groups) or carbon atoms adjacent to carbonyl groups.[2][3] However, under certain conditions, such as strongly acidic or basic pH and elevated temperatures, even aromatic deuterium atoms can be susceptible to back-exchange.
Q3: What are the primary factors that promote isotopic exchange of this compound?
A3: The stability of the deuterium labels on this compound is influenced by several experimental factors:
-
pH: Both highly acidic and basic conditions can catalyze the H/D exchange. For many deuterated compounds, the minimum rate of exchange occurs in a neutral or near-neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing and handling samples at low temperatures is crucial.
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium. Aprotic solvents like acetonitrile are generally preferred for storage and sample preparation.
Q4: How can I detect if my this compound is undergoing isotopic exchange?
A4: Several signs can indicate isotopic exchange:
-
Mass Spectrometry (MS): A decrease in the peak area of the deuterated standard over time in a series of analyses. You may also observe an increase in the signal at the m/z of the unlabeled anabaseine in your standard solution. A full-scan mass spectrum of an aged standard solution might show ions corresponding to the loss of one or more deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine analysis, ¹H NMR can show the appearance of signals in the aromatic region where deuterium atoms are expected, and conversely, ²H NMR would show a decrease in the corresponding deuterium signals.
Q5: How should I prepare and store this compound solutions to minimize isotopic exchange?
A5: To ensure the stability of your this compound solutions, follow these guidelines:
-
Solvent Selection: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile.
-
pH Control: If aqueous solutions are necessary for your experimental workflow, use a buffer to maintain a near-neutral pH.
-
Temperature: Store stock solutions and working solutions at low temperatures, such as -20°C or -80°C, to minimize the rate of exchange.
-
Fresh Preparations: Prepare working solutions fresh whenever possible to reduce the time they are exposed to potentially exchange-promoting conditions.
Data Presentation
Table 1: Factors Influencing Isotopic Exchange of this compound and Mitigation Strategies
| Factor | Risk Level for this compound | Mitigation Strategy |
| pH | Moderate to High (at extremes) | Maintain pH as close to neutral as possible. Use buffered solutions when in aqueous media. |
| Temperature | High (at elevated temperatures) | Store solutions at -20°C or -80°C. Perform sample preparation on ice. |
| Solvent | Moderate (in protic solvents) | Use aprotic solvents (e.g., acetonitrile) for stock solutions. Minimize time in aqueous/protic solvents. |
| Light Exposure | Low | Store in amber vials or protect from light as a general good laboratory practice. |
| Time in Solution | Moderate | Prepare working solutions fresh. Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound to minimize the risk of isotopic exchange.
Materials:
-
This compound (neat solid)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolve the weighed this compound in a known volume of anhydrous acetonitrile in a volumetric flask.
-
Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Experimental Conditions
Objective: To determine the stability of this compound under the specific conditions of your analytical method.
Materials:
-
This compound working solution
-
Your typical sample diluent and mobile phase
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in your typical sample diluent and another in your mobile phase at the final working concentration.
-
Analyze a portion of the freshly prepared solution (T=0) using your LC-MS/MS method to establish a baseline response.
-
Incubate the remaining solutions under conditions that mimic your experimental workflow (e.g., room temperature, 4°C in the autosampler).
-
Inject and analyze aliquots of the incubated solutions at various time points (e.g., 2, 4, 8, 24 hours).
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Monitor the peak area of this compound and look for the appearance of a peak at the retention time and m/z of unlabeled anabaseine.
-
A significant decrease in the this compound peak area or a notable increase in the unlabeled anabaseine signal indicates isotopic exchange.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected isotopic exchange in this compound.
Anabaseine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The binding of an agonist like anabaseine leads to the opening of the channel, allowing the influx of cations such as Na⁺ and Ca²⁺, which in turn depolarizes the cell and triggers downstream signaling cascades.
Caption: Simplified signaling pathway activated by this compound at nicotinic acetylcholine receptors.
References
Technical Support Center: Anabaseine-d4 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anabaseine-d4 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in mass spectrometry?
This compound is a deuterated stable isotope-labeled form of Anabaseine. In mass spectrometry, it is primarily used as an internal standard (ISTD) for the quantitative analysis of Anabaseine.[1][2] The use of a stable isotope-labeled internal standard is a robust method to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.[3][4]
Q2: What are the typical mass-to-charge ratios (m/z) for this compound in MS analysis?
While specific transitions can be instrument-dependent, Anabaseine has a precursor ion (Q1) at approximately m/z 162.8. Therefore, for this compound, the precursor ion will be shifted by 4 mass units to approximately m/z 167. Product ions (Q3) for Anabaseine include m/z 134.7. The product ions for this compound would need to be optimized on the specific mass spectrometer being used, but a common strategy is to monitor the transition to the corresponding deuterated fragment or a common fragment.
Q3: Which ionization technique is most suitable for this compound analysis?
Positive mode electrospray ionization (ESI+) is the most commonly reported and effective ionization technique for the analysis of Anabaseine and, by extension, this compound.
Q4: Why is chromatographic separation critical when analyzing samples for Anabaseine, even when using a specific internal standard like this compound?
Chromatographic separation is crucial to distinguish Anabaseine from isobaric compounds, such as nicotine, which has the same nominal mass. Inadequate separation can lead to co-elution, where both compounds enter the mass spectrometer at the same time. This can cause ion suppression or enhancement, affecting the accuracy of quantification, and may also lead to overlapping fragment ions, resulting in misidentification or inaccurate measurement.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Parameters | Verify the precursor (Q1) and product (Q3) ion m/z values for this compound are correctly entered in the acquisition method. Infuse a fresh, known concentration of this compound directly into the mass spectrometer to optimize parameters such as declustering potential (DP) and collision energy (CE). |
| Degradation of Internal Standard | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. |
| Sample Preparation Issues | Review the sample preparation protocol. Inefficient extraction can lead to low recovery of the internal standard. Consider if the pH of the sample or extraction solvent is appropriate for Anabaseine, which is a basic compound. |
| Instrument Contamination or Malfunction | Check for system leaks and ensure gas supplies are adequate. If the issue persists, consider cleaning the ion source. Run a system suitability test with a known standard to verify instrument performance. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Spiking | Ensure the internal standard spiking solution is homogeneous and that a consistent volume is added to every sample and standard. Use a calibrated pipette for this step. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of this compound. Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE). Diluting the sample may also mitigate matrix effects. |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration. Inspect the LC column for degradation or blockage. Ensure the mobile phase composition is correct and has been freshly prepared. |
| Carryover | If a high concentration sample is followed by a low one, carryover can occur. Inject a blank solvent after a high standard to check for residual signal. If carryover is observed, optimize the needle wash method. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Wastewater Samples
This protocol is adapted from a method for analyzing tobacco biomarkers in wastewater.
-
Filter 1 mL of the wastewater sample through a 0.2 µm regenerated cellulose (RC) syringe filter.
-
Spike the filtered sample with this compound internal standard to a final concentration of 1 ng/mL.
-
Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of reagent water.
-
Load the spiked sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for LC-MS/MS methods used for the analysis of Anabaseine, for which this compound serves as the internal standard.
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 2.7 - 54.9 ng/L | Wastewater | |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Urine | |
| Calibration Range | 0.4 to 200 ng/mL | Urine | |
| Recovery | 76% to 103% | Wastewater |
Visualizations
Caption: Experimental workflow for Anabaseine quantification.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coresta.org [coresta.org]
- 3. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Anabaseine-d4 quantification
Welcome to the technical support center for the quantification of Anabaseine-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Anabaseine, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively affect the accuracy, precision, and sensitivity of the quantitative analysis.[2][4] In the context of this compound, which is used as an internal standard, matrix effects can compromise the reliability of the results if the analyte and the internal standard are not affected equally.
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A2: Matrix effects are primarily caused by competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's ion source. Key contributing factors include:
-
Competition for Charge: Endogenous compounds within the biological matrix can compete with the analyte for available charge, thereby reducing the ionization of the analyte.
-
Alteration of Droplet Formation and Evaporation: High concentrations of non-volatile components in the matrix can change the surface tension and viscosity of the electrospray ionization (ESI) droplets, which hinders solvent evaporation and the subsequent release of gas-phase analyte ions.
-
Analyte Neutralization: Components from the matrix can deprotonate and neutralize the analyte ions that have already formed.
Q3: How does using this compound as an internal standard help to mitigate matrix effects?
A3: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the analyte (Anabaseine), it has nearly the same physicochemical properties. This means that during chromatography, it co-elutes with Anabaseine and is subjected to the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to improved accuracy and precision.
Troubleshooting Guide
Problem 1: Poor reproducibility and accuracy in Anabaseine quantification despite using this compound.
-
Possible Cause: Significant and variable matrix effects between different samples or lots of biological matrix. Even with a deuterated internal standard, extreme variations in the matrix can sometimes lead to differential responses.
-
Solutions:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis. Consider more rigorous cleanup methods. For instance, if you are using protein precipitation, which is known for leaving significant matrix components, switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner extract.
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Chromatographic Optimization: Adjust the chromatographic conditions to better separate Anabaseine from the interfering matrix components. This can be achieved by modifying the mobile phase composition, using a slower gradient, or trying a different column chemistry.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Problem 2: Significant ion suppression is observed for both Anabaseine and this compound.
-
Possible Cause: Co-elution of highly abundant and easily ionizable compounds from the matrix, such as phospholipids in plasma samples.
-
Solutions:
-
Enhanced Sample Cleanup: Implement a sample preparation method specifically designed to remove the problematic class of compounds. For plasma, this could involve using phospholipid removal plates or cartridges during SPE.
-
Adjust Chromatographic Selectivity: Modify the LC method to shift the retention time of Anabaseine away from the region where significant ion suppression occurs. A post-column infusion experiment can be used to identify these regions of suppression.
-
Problem 3: The this compound internal standard signal is inconsistent or absent.
-
Possible Cause 1: Interference from the Matrix: A component in the blank matrix may have the same mass-to-charge ratio as this compound.
-
Solution: Analyze a blank matrix sample to check for any interfering peaks at the m/z of the internal standard. If an interference is detected, a more selective sample cleanup procedure or a different internal standard may be necessary.
-
-
Possible Cause 2: Inappropriate Concentration: The concentration of the internal standard may be too high, leading to detector saturation or competition with the analyte for ionization. Conversely, if the concentration is too low, the signal may be weak and unreliable.
-
Solution: Optimize the concentration of this compound to be within the linear range of the assay and comparable to the expected concentrations of the analyte.
-
Problem 4: Crosstalk is observed between the analyte and the internal standard.
-
Possible Cause: The signal from the high-concentration analyte is bleeding into the mass channel of the internal standard, or vice-versa. This can be due to the isotopic impurity of the standards.
-
Solution: Perform a crosstalk evaluation experiment as detailed in the protocols section. The response of the analyte at the retention time and m/z of the internal standard should be minimal (e.g., ≤ 5% of the internal standard response in a blank sample spiked with the internal standard). Similarly, the internal standard's contribution to the analyte's signal should be negligible (e.g., ≤ 20% of the analyte response at the Lower Limit of Quantification - LLOQ).
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for Anabaseine found in various studies, which can serve as a benchmark for your own method development.
| Analyte | Matrix | Method | LOQ | Reference |
| Anabaseine | Urine | LC-MS/MS | 0.2 ng/mL | |
| Anabaseine | Wastewater | Direct Injection LC-MS/MS | 2.7 - 54.9 ng/L | |
| Anabaseine | Edible Fungi & Areca Nut | LC-MS/MS | 5.0 - 50.0 µg/kg | |
| Anabaseine | Human Urine | LC-MS/MS | 0.1 - 0.2 µg/L |
Experimental Protocols
1. Protocol for Evaluation of Matrix Effects
This protocol is used to quantitatively assess the impact of matrix components on the ionization of Anabaseine and this compound.
-
Objective: To determine the presence and extent of ion suppression or enhancement.
-
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Anabaseine and this compound into the mobile phase or an appropriate solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Anabaseine and this compound at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with Anabaseine and this compound at the same concentrations, and then subject these samples to the full extraction procedure. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculate the MF for both the analyte and the internal standard. The IS-normalized MF is the ratio of the analyte's MF to the internal standard's MF.
-
Recovery: Calculate the recovery by dividing the peak area of the analyte in Set C by the peak area of the analyte in Set B.
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤ 15%.
2. Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up biological samples like plasma or urine.
-
Objective: To remove proteins and other interfering components from the sample matrix.
-
Procedure:
-
Sample Pre-treatment: To 100 µL of the sample (e.g., human plasma) in a low-binding microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation (Optional but recommended): Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube and dilute with 600 µL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (or the diluted supernatant from step 2) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Drying: Dry the cartridge under a vacuum for 5 minutes.
-
Elution: Elute Anabaseine and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Visualizations
Caption: General workflow for Anabaseine quantification.
Caption: Troubleshooting logic for matrix effects.
References
Preventing deuterium loss from Anabaseine-d4 during sample prep
Welcome to the Technical Support Center for Anabaseine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium loss during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your this compound internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause deuterium loss from this compound?
A1: Deuterium loss, also known as deuterium-hydrogen (D-H) exchange, is primarily influenced by several factors during sample preparation:
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pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[1] For many compounds, the rate of exchange is minimized in a pH range of 2.5 to 3.[1]
-
Temperature: Higher temperatures accelerate the rate of D-H exchange.[1] It is crucial to keep samples and standards cool.
-
Solvent Choice: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate deuterium loss.[2] Aprotic solvents like acetonitrile are generally preferred.[3]
-
Exposure to Moisture: Atmospheric moisture is a significant source of protons that can lead to D-H exchange. Handling standards in a dry environment is critical.
Q2: Are the deuterium atoms on this compound particularly susceptible to exchange?
A2: The commercially available (R,S)-Anabaseine-2,4,5,6-d4 has deuterium labels on the tetrahydropyridine ring. These are on carbon atoms that are not directly adjacent to a heteroatom, which are generally more stable positions. However, Anabaseine can exist in different forms, including a cyclic iminium form, at physiological pH. This tautomerism could potentially increase the lability of the deuterium atoms. Anabaseine is also reported to be less stable in the intermediate pH range of 3 to 9.
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To maintain the isotopic and chemical purity of this compound, stock solutions should be stored in tightly sealed vials at low temperatures, typically 2-8°C or -20°C, and protected from light. The choice of solvent is critical; high-purity aprotic solvents like acetonitrile are recommended to prevent D-H exchange. Avoid aqueous solutions for long-term storage.
Q4: How can I verify the isotopic purity of my this compound standard?
A4: The isotopic purity of your deuterated standard can be verified using high-resolution mass spectrometry (HRMS) to analyze the distribution of isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels. It is good practice to analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.
Troubleshooting Guide
This guide addresses common issues that may indicate deuterium loss from this compound during your sample preparation and analysis.
Issue 1: Increased signal for the unlabeled anabaseine analyte in my samples.
An elevated response for the unlabeled analyte when only the deuterated standard is present is a strong indicator of deuterium loss.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Re-prepare the sample using a high-purity, aprotic solvent such as acetonitrile. | Protic solvents (e.g., water, methanol) are a primary source of protons for D-H exchange. |
| Suboptimal pH | Adjust the pH of your sample and mobile phase to be within the optimal range of 2.5-3. | Both acidic and basic conditions can catalyze deuterium exchange. |
| Elevated Temperature | Maintain low temperatures (e.g., 4°C) for all sample and standard solutions, including in the autosampler. | Higher temperatures increase the rate of the exchange reaction. |
| Moisture Contamination | Handle the solid standard in a dry, inert atmosphere (e.g., glove box). Ensure all glassware is thoroughly dried. | Atmospheric moisture is a significant source of protons. |
Issue 2: Inconsistent or decreasing response ratio of this compound to the analyte.
This can suggest that the internal standard is not behaving identically to the analyte, potentially due to deuterium loss.
| Potential Cause | Troubleshooting Step | Rationale |
| Deuterium Exchange During Sample Preparation | Review your entire sample preparation workflow for potential exposure to high pH, low pH, or high temperatures. Minimize the time samples are exposed to these conditions. | Prolonged exposure to harsh conditions can lead to gradual deuterium loss. |
| Chromatographic Separation of Isotopologues | Optimize your chromatographic method to ensure co-elution of this compound and the unlabeled analyte. | While ideally they co-elute, a slight difference in retention time can sometimes be observed between deuterated and non-deuterated compounds, which can lead to differential matrix effects. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Acclimatization: Allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a dry, inert atmosphere (e.g., under a stream of nitrogen or in a glove box), accurately weigh the desired amount of the standard.
-
Dissolution: Dissolve the weighed standard in a high-purity aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C.
Protocol to Test for Deuterium Exchange
-
Sample Preparation: Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine) that is known to be free of the analyte.
-
Incubation: Incubate the sample under the conditions of your analytical method (e.g., specific pH, temperature, and time).
-
Analysis: Analyze the sample using LC-MS/MS, monitoring for the mass transition of the unlabeled anabaseine.
-
Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring under your current experimental conditions.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating deuterium loss from this compound.
Caption: Logical workflow for handling this compound to prevent deuterium loss.
References
Technical Support Center: Ion Suppression Effects on Anabaseine-d4 in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects on Anabaseine-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression when using this compound as an internal standard.
Issue 1: Inconsistent or Inaccurate Quantification of Anabaseine using this compound
-
Possible Cause: Differential ion suppression due to chromatographic separation of Anabaseine and this compound. Although deuterated internal standards are designed to co-elute with the analyte, slight differences in retention time can occur. If this separation happens in a region of significant matrix interference, the analyte and internal standard will be affected differently, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard solution of Anabaseine and this compound to confirm identical retention times under your chromatographic conditions.
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to ensure co-elution in a region with minimal ion suppression.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.
-
Issue 2: Poor Sensitivity and Low Signal-to-Noise for both Anabaseine and this compound
-
Possible Cause: Significant ion suppression from the sample matrix affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Review your sample cleanup procedure. Techniques like protein precipitation alone may not be sufficient to remove all interfering substances.
-
Dilute the Sample: A simple first step is to dilute the sample extract to reduce the concentration of matrix components.
-
Optimize Ion Source Parameters: Adjust ESI source parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature to improve ionization efficiency.
-
Issue 3: High Variability in this compound Signal Across a Sample Batch
-
Possible Cause: Inconsistent matrix effects between individual samples.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in matrix composition.
-
Implement Robust Sample Preparation: Utilize a validated SPE or LLE protocol that provides consistent cleanup across all samples.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility.[1][2]
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, complete correction is not always guaranteed. Deuteration can sometimes lead to slight differences in chromatographic retention time. If this separation occurs in a region of variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
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Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples.[1]
-
Exogenous substances: Contaminants introduced during sample preparation (e.g., polymers from plasticware) or from mobile phase additives (e.g., trifluoroacetic acid).
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High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process.
Q4: How can I quantitatively assess the extent of ion suppression?
A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte (or internal standard) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.
Data Presentation
Table 1: Quantitative Data on Matrix Effects for Anabaseine
| Analyte | Matrix | Sample Preparation | Method | Matrix Effect (%) | Reference |
| Anabaseine | Wastewater | Filtered through 0.2 µm RC syringe filters and a pre-conditioned SPE cartridge | LC-MS/MS | <10 |
Note: Data specific to this compound is limited in publicly available literature. The provided data for Anabaseine gives an indication of the expected matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Anabaseine from Urine
This protocol is adapted from a method for the extraction of nicotine, cotinine, and anabaseine from urine.
-
Sample Preparation:
-
To 1 mL of urine, add 1 mL of pH 6 phosphate buffer (0.1 M) and the internal standard solution (this compound).
-
Vortex mix the sample.
-
Add an additional 2 mL of 0.1 M pH 6 phosphate buffer and mix.
-
Centrifuge for 10 minutes at 3000 rpm.
-
-
SPE Column Conditioning:
-
Condition a Clean Screen® DAU (200mg/6mL) SPE column with:
-
1 x 3 mL Methanol
-
1 x 3 mL D.I. Water
-
1 x 1 mL 0.1 M Phosphate Buffer (pH 6.0)
-
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE column at a flow rate of 1-2 mL/minute.
-
-
Column Washing:
-
1 x 3 mL D.I. Water
-
1 x 3 mL 1 M Acetic Acid
-
1 x 3 mL Methanol
-
Dry the column for 5 minutes at >10 inches Hg.
-
-
Elution:
-
Elute the analytes with 1 x 3 mL of a freshly prepared mixture of Methylene Chloride:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).
-
Collect the eluate at a rate of 1-2 mL/minute.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at <35°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) - Stas-Otto Solvent Extraction Procedure
This is a general procedure for alkaloid extraction that has been used for Anabaseine.
-
Acidification and Initial Extraction:
-
Acidify the aqueous sample solution containing the analytes to pH < 2 with HCl.
-
Extract the acidified solution three times with an equal volume of methylene chloride to remove acidic and neutral impurities. Discard the organic phase.
-
-
Basification and Analyte Extraction:
-
Basify the remaining aqueous phase to pH > 9 with a suitable base (e.g., NaOH).
-
Extract the basified solution three times with an equal volume of methylene chloride. The alkaloids, including Anabaseine, will move into the organic phase.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Mandatory Visualizations
Troubleshooting workflow for ion suppression.
Mechanism of ion suppression in the ESI source.
References
Improving peak shape for Anabaseine-d4 in reversed-phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape for Anabaseine-d4 in reversed-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape (tailing) with this compound?
A1: The most common cause of peak tailing for basic, nitrogen-containing compounds like this compound is secondary interaction with ionized silanol groups on the surface of silica-based reversed-phase columns.[1][2] Anabaseine has a pKa of approximately 9-11, meaning it will be protonated and carry a positive charge in typical acidic mobile phases.[3][4] This positive charge can interact with negatively charged silanol groups on the stationary phase, leading to peak tailing.[5]
Q2: Can the deuterium label on this compound affect its peak shape?
A2: The deuterium label is unlikely to be the primary cause of poor peak shape. However, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC, an effect known as the chromatographic isotope effect. While this could affect resolution if separating from the non-deuterated form, significant peak tailing is almost always due to other chemical interactions.
Q3: What is the first and simplest adjustment I can make to improve my peak shape?
A3: The simplest and most powerful adjustment is to modify the pH of your mobile phase. Lowering the mobile phase pH to between 2 and 3 is a common strategy to suppress the ionization of residual silanol groups on the column, which minimizes the secondary interactions that cause peak tailing for basic analytes.
Q4: My peak is broad, not necessarily tailing. What could be the cause?
A4: Broad peaks can be caused by several factors, including excessive system dead volume (e.g., long or wide tubing), column overload, or a void at the column inlet. Increasing the flow rate can sometimes help if the broadening is due to diffusion during a slow elution.
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is wider than the front half.
Q: How can I systematically troubleshoot peak tailing for this compound?
A: Follow a logical troubleshooting workflow. Start by optimizing the mobile phase, as it is often the most effective and least invasive step. If issues persist, investigate the column and HPLC system.
Caption: A logical workflow for troubleshooting peak tailing issues.
The mobile phase composition, particularly its pH and the type of acidic modifier used, has a profound impact on the peak shape of basic compounds.
Q: How does mobile phase pH affect the peak shape of this compound?
A: Anabaseine is a basic compound. At a low mobile phase pH (e.g., pH 2-3), the acidic silanol groups on the silica column are protonated and neutral, which prevents them from interacting with the positively charged this compound molecule. This significantly reduces peak tailing. It is recommended to work at a pH at least 2 units away from the analyte's pKa.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
Q: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase modifier?
A: Both are common choices, but they have different properties. TFA is a stronger acid and a more effective ion-pairing agent, which can "shield" the positive charge on this compound and further reduce interactions with the stationary phase, often resulting in superior peak shape compared to formic acid. However, TFA is known to cause ion suppression in mass spectrometry detectors. If using LC-MS, formic acid is generally preferred.
Quantitative Comparison of Mobile Phase Additives (Note: Data is representative for a typical basic analyte and may vary for this compound)
| Mobile Phase Condition | Analyte Charge | Silanol Group Charge | Expected Tailing Factor (Tf) | MS Compatibility |
| Water/Acetonitrile (No Additive) | Positive | Negative | > 2.0 | Good |
| 0.1% Formic Acid (pH ~2.7) | Positive | Mostly Neutral | 1.2 - 1.8 | Excellent |
| 0.1% Trifluoroacetic Acid (pH ~2.0) | Positive (Ion-Paired) | Neutral | 1.0 - 1.3 | Poor (Ion Suppression) |
Experimental Protocol: Mobile Phase pH and Modifier Adjustment
-
Baseline Preparation: Prepare a mobile phase consisting of Acetonitrile and Water at your desired gradient. Inject your this compound standard and record the chromatogram, noting the peak tailing factor.
-
Formic Acid Addition: Prepare a fresh aqueous mobile phase containing 0.1% (v/v) formic acid. Prepare the organic mobile phase with 0.1% formic acid as well.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Analysis: Inject the this compound standard again. Compare the peak shape and retention time to the baseline.
-
(Optional) TFA Addition: If not using an MS detector and peak shape is still suboptimal, repeat steps 2-4 using 0.05% to 0.1% TFA instead of formic acid.
Q: What type of HPLC column is best for analyzing basic compounds like this compound?
A: To minimize tailing, use a modern, high-purity silica column that is well end-capped. End-capping chemically blocks many of the residual silanol groups. Alternatively, columns with polar-embedded phases or those designed with a slight positive surface charge can repel basic analytes and provide excellent peak shapes, even with MS-friendly mobile phases like formic acid.
Q: Could my column be overloaded?
A: Yes, column overload can cause both peak tailing and fronting. This happens when too much sample is injected onto the column.
Experimental Protocol: Sample Dilution Study
-
Prepare Dilutions: Create a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10, 1:20) using the mobile phase as the diluent.
-
Inject and Analyze: Inject the same volume of each dilution, starting with the most dilute sample and working up to the most concentrated.
-
Evaluate Peak Shape: Observe the peak shape for each injection. If the tailing factor improves significantly with more dilute samples, your original sample was likely overloading the column.
Q: Can my HPLC system itself be causing peak tailing?
A: Yes. Extra-column volume, also known as dead volume, can contribute to peak broadening and tailing. This can be caused by using tubing with an unnecessarily large internal diameter or by a poor connection between the tubing and the column. Also, a partially blocked column inlet frit or a void in the packing material can lead to severe peak distortion. Regularly replacing in-line filters and guard columns can help prevent blockages.
References
Technical Support Center: Anabaseine-d4 Carryover Minimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Anabaseine-d4 in autosamplers, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterated form of Anabaseine, a natural alkaloid.[1][2] As a basic compound, it is prone to carryover in LC-MS systems due to potential ionic interactions with metallic surfaces within the autosampler and hydrophobic interactions with polymeric components.[2][3] Its solubility in organic solvents and slight solubility in water also influence the choice of effective cleaning solutions.[1]
Q2: How can I identify if I have an this compound carryover issue?
To confirm carryover, inject a high-concentration standard of this compound followed immediately by one or more blank injections (using your sample diluent). A peak corresponding to this compound in the blank injection confirms carryover. The peak area in the blank relative to the high-concentration standard indicates the severity.
Q3: What are the most common sources of carryover in an autosampler?
The most common sources of autosampler carryover include the needle's inner and outer surfaces, the injection valve (especially the rotor seal), sample loops, and transfer tubing. Adsorption of the analyte onto these surfaces is a primary cause.
Q4: Can my injection sequence affect the carryover of this compound?
Yes, the injection sequence can help manage carryover. Whenever possible, analyze samples in order of increasing concentration. If a low-concentration sample must follow a high-concentration one, it is advisable to run one or more blank injections in between to cleanse the system.
Q5: What should I do if carryover persists after optimizing the autosampler cleaning?
If carryover continues, the issue might be outside the autosampler. Consider these possibilities:
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Column Carryover: The analytical column can retain the analyte. Implement a robust column washing step at the end of each run, which may involve flushing with a strong solvent.
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System Contamination: Other parts of the LC system, like tubing or fittings, might be contaminated. A full system flush with a strong, appropriate solvent may be required.
Troubleshooting Guides
Guide 1: Optimizing Autosampler Wash Protocols
If you suspect this compound carryover, optimizing your autosampler's wash protocol is the first line of defense.
Troubleshooting Steps:
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Evaluate Wash Solvent Composition: The choice of wash solvent is critical. Due to this compound's properties, a multi-component wash solution is often most effective.
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Increase Wash Volume: Ensure the volume of the wash solvent is sufficient to thoroughly flush the needle and sample loop. A general guideline is to use a volume at least 10 times the injection volume.
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Increase Wash Duration and Cycles: Lengthening the wash time and increasing the number of wash cycles can significantly reduce carryover.
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Implement Pre- and Post-Injection Washes: Utilize both pre-injection and post-injection wash steps if your autosampler software allows. This helps to clean the needle before it enters the sample and removes residual analyte after injection.
Guide 2: Systematic Troubleshooting Flowchart
This flowchart provides a logical approach to identifying and resolving this compound carryover.
Caption: Troubleshooting workflow for this compound carryover.
Data Presentation
Table 1: Representative Effectiveness of Different Wash Solutions for this compound Carryover Reduction
Disclaimer: The following data is illustrative and serves as a guide for selecting an appropriate cleaning strategy for this compound, a basic and moderately lipophilic compound. Actual results may vary based on the LC system, and specific experimental conditions.
| Wash Solution Composition (v/v/v) | Additive | Rationale for this compound | Representative % Carryover Reduction |
| 100% Water | None | Ineffective due to low solubility of this compound. | 15% |
| 100% Acetonitrile | None | Good general-purpose organic wash. | 70% |
| 100% Methanol | None | Another effective organic wash. | 65% |
| 50:50 Acetonitrile:Water | None | May not be strong enough for significant carryover. | 50% |
| 50:50:50 Acetonitrile:Methanol:Isopropanol | None | A strong, multi-component organic wash to address broad solubility. | 95% |
| 50:50:50 ACN:MeOH:IPA | 0.2% Formic Acid | The acid protonates this compound, increasing its solubility and disrupting ionic interactions with system surfaces. | >99% |
| 50:50:50 ACN:MeOH:IPA | 0.1% Ammonium Hydroxide | May deprotonate this compound, but could decrease solubility. | 80% |
Experimental Protocols
Protocol for Evaluating Autosampler Carryover of this compound
This protocol provides a systematic approach to quantify the extent of autosampler carryover.
1. Materials:
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This compound analytical standard
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High-purity solvents (e.g., acetonitrile, methanol, isopropanol, water)
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High-purity additives (e.g., formic acid)
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Sample diluent (matching the initial mobile phase conditions)
2. Procedure:
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Prepare a High-Concentration Standard: Prepare a solution of this compound at a concentration that is at the upper limit of your typical analytical range.
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Prepare Blank Solution: Use the sample diluent as the blank solution.
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Set Up the Injection Sequence:
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Inject the blank solution three times to establish a baseline.
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Inject the high-concentration standard three times.
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Immediately following the last high-concentration standard injection, inject the blank solution at least three times.
-
-
Data Analysis:
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Integrate the peak area of this compound in all injections.
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Calculate the average peak area of the high-concentration standard injections.
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Calculate the peak area of the first blank injection immediately following the high-concentration standards.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in First Blank / Average Peak Area of High-Conc Standard) x 100%
-
3. Experimental Workflow Diagram:
Caption: Workflow for evaluating this compound carryover.
References
Technical Support Center: Analysis of Anabaseine-d4 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address specific issues you may encounter during the analysis of Anabaseine-d4 using mass spectrometry (MS), with a particular focus on the impact of ion source temperature on its stability and performance as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
This compound is a deuterated form of Anabaseine, a minor tobacco alkaloid.[1][2] In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[3] Because it is isotopically labeled, it has nearly identical chemical and physical properties to the non-labeled Anabaseine. This allows it to co-elute chromatographically and experience similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[3][4]
Q2: What are the primary concerns regarding the stability of deuterated standards like this compound in an MS source?
The main concerns for deuterated standards within the MS ion source are:
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In-source Fragmentation/Decay: High source temperatures can provide enough thermal energy to induce fragmentation of the analyte before mass analysis. This can lead to an underestimation of the internal standard concentration and affect the accuracy of quantification.
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Hydrogen-Deuterium (H/D) Back-Exchange: At elevated temperatures and in the presence of protic solvents (like water or methanol in the mobile phase), deuterium atoms on the standard can exchange with hydrogen atoms. This can alter the mass-to-charge ratio of the standard, causing signal interference and inaccurate measurements. While the deuterium labels in this compound are on the pyridyl ring and generally stable, high-energy environments can potentially promote exchange.
Q3: How does the ion source temperature generally affect mass spectrometry results?
The ion source temperature is a critical parameter that can influence:
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Ionization Efficiency: Temperature affects the efficiency of desolvation and ionization of the analyte. An optimal temperature is necessary to ensure efficient ion generation.
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Fragmentation Patterns: Higher temperatures can increase the internal energy of the ions, leading to more extensive fragmentation. This can be beneficial for structural elucidation but detrimental for quantification if the precursor ion is lost.
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Analyte Stability: Thermally labile compounds can degrade at high source temperatures, reducing the signal of the intended analyte.
Troubleshooting Guide: this compound Stability and Performance
This guide addresses common issues encountered during the analysis of this compound, with a focus on problems related to the MS source temperature.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreasing this compound Signal with Increasing Source Temperature | Thermal degradation of this compound in the ion source. | 1. Optimize Source Temperature: Systematically decrease the source temperature in increments (e.g., 10-20°C) and monitor the this compound signal intensity. 2. Check for Contamination: A dirty ion source can retain heat and have active sites that promote degradation. Perform routine source cleaning. 3. Review Mobile Phase: Ensure the mobile phase composition is appropriate and does not contribute to thermal instability. |
| Appearance of Unexpected Peaks at m/z values lower than this compound | In-source fragmentation of this compound. | 1. Lower Source Temperature: This is the most direct way to reduce in-source fragmentation. 2. Optimize Cone Voltage/Fragmentor Voltage: High voltages in the ion source can also induce fragmentation. Reduce these settings to find a balance between ion transmission and fragmentation. 3. Analyze Fragmentation Pattern: Compare the unexpected peaks to the known fragmentation pattern of Anabaseine to confirm they are fragments of the internal standard. |
| Shift in Isotopic Ratio or Broadening of this compound Peak | Hydrogen-Deuterium (H/D) back-exchange. | 1. Reduce Source Temperature: High temperatures can facilitate H/D exchange. 2. Minimize Residence Time in Source: Optimize gas flow rates and lens settings to move ions through the source more quickly. 3. Use Aprotic Solvents if Possible: While often not feasible with reversed-phase LC, minimizing the presence of highly protic solvents at high temperatures can help. |
| Poor Reproducibility of Anabaseine/Anabaseine-d4 Ratio | Unstable source conditions or differential degradation of analyte and internal standard. | 1. Stabilize Source Temperature: Ensure the MS source temperature is stable and has equilibrated before starting the analytical run. 2. Investigate Matrix Effects: Even with a deuterated standard, severe matrix effects can sometimes affect the analyte and IS differently. Consider improving sample cleanup. 3. Evaluate Analyte Stability: Confirm that both Anabaseine and this compound exhibit similar stability profiles across the tested temperature range. |
Hypothetical Data on Temperature Effects
The following table summarizes hypothetical quantitative data illustrating the impact of source temperature on this compound signal intensity and the formation of a key fragment.
| Source Temperature (°C) | This compound Peak Area (Arbitrary Units) | Peak Area of Fragment (m/z 96.19) | Analyte/IS Ratio (Anabaseine/Anabaseine-d4) |
| 100 | 1,250,000 | 5,000 | 0.505 |
| 120 | 1,245,000 | 8,500 | 0.507 |
| 140 | 1,150,000 | 25,000 | 0.515 |
| 160 | 980,000 | 75,000 | 0.528 |
| 180 | 750,000 | 180,000 | 0.550 |
Note: This data is for illustrative purposes only and will vary based on the specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Optimization of MS Source Temperature
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Prepare a Standard Solution: Prepare a solution containing a known concentration of Anabaseine and this compound in the initial mobile phase.
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Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.
-
Set Initial MS Conditions: Begin with a conservative source temperature (e.g., 100°C) and optimized settings for other parameters (e.g., capillary voltage, gas flows).
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Monitor Ion Signals: Record the signal intensity for the precursor ions of both Anabaseine and this compound.
-
Incremental Temperature Increase: Increase the source temperature in steps of 10°C, allowing the system to stabilize at each temperature before recording the signal intensities.
-
Data Analysis: Plot the signal intensity of this compound and the Anabaseine/Anabaseine-d4 ratio as a function of temperature. The optimal temperature is the highest temperature that provides good signal intensity without significant degradation of the internal standard or a change in the analyte/IS ratio.
Protocol 2: Assessment of In-Source Fragmentation
-
Infuse this compound Standard: Directly infuse a solution containing only this compound into the mass spectrometer.
-
Acquire Full Scan Spectra: At various source temperatures (e.g., 120°C, 150°C, 180°C), acquire full scan mass spectra.
-
Identify Fragments: Look for the appearance and increase in intensity of known fragment ions of Anabaseine as the temperature increases. For Anabaseine, a common fragment is observed at m/z 91.63 or 120.12, so for this compound, corresponding fragments would be expected at higher m/z values (e.g., around m/z 96).
-
Optimize Cone/Fragmentor Voltage: At the optimal source temperature, vary the cone or fragmentor voltage to minimize the intensity of these fragment ions while maintaining good signal for the precursor ion.
Visualizations
Caption: Workflow for optimizing MS source temperature.
Caption: Troubleshooting logic for this compound signal loss.
References
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Method Validation for Anabaseine Quantification Using Anabaseine-d4 as an Internal Standard: A Guide Based on FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a bioanalytical method for the quantification of anabaseine, utilizing anabaseine-d4 as an internal standard, in accordance with the principles outlined in the U.S. Food and Drug Administration's (FDA) ICH M10 Bioanalytical Method Validation guidance. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample processing and instrumental analysis. This document details the essential validation parameters, presents comparative data, and provides standardized experimental protocols to ensure the reliability, reproducibility, and acceptability of bioanalytical data for regulatory submissions.
The Critical Role of a Stable Isotope-Labeled Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in extraction recovery and matrix effects. This compound, a deuterated analog of anabaseine, is considered the gold standard for this purpose. Its chemical and physical properties are nearly identical to anabaseine, ensuring it behaves similarly throughout the analytical process.
In contrast, structural analogs like 6-methylquinoline, which have been used in some applications, may not fully compensate for matrix effects and can exhibit different chromatographic behavior, potentially leading to less accurate and precise results. The data presented herein will focus on the validation using this compound, with a comparative perspective on the advantages over non-isotopic analogs.
Summary of Method Validation Parameters
The following tables summarize the typical acceptance criteria as stipulated by the FDA's ICH M10 guidance and present representative performance data for an LC-MS/MS method for anabaseine quantification using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | FDA Acceptance Criteria | Typical Performance Data (Anabaseine with this compound IS) |
| Calibration Range | To be defined based on the expected concentration range. | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Calibration Standard Accuracy | Within ±15% of nominal concentration (±20% at LLOQ). At least 75% of standards must meet this criterion. | Within ±10% of nominal concentration (±15% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Parameter | QC Level | FDA Acceptance Criteria | Typical Performance Data (Anabaseine with this compound IS) |
| Intra-day Accuracy (% Bias) | LLOQ | ±20% | < 15% |
| Low, Medium, High | ±15% | < 10% | |
| Inter-day Accuracy (% Bias) | LLOQ | ±20% | < 15% |
| Low, Medium, High | ±15% | < 10% | |
| Intra-day Precision (%CV) | LLOQ | ≤20% | < 10% |
| Low, Medium, High | ≤15% | < 5% | |
| Inter-day Precision (%CV) | LLOQ | ≤20% | < 10% |
| Low, Medium, High | ≤15% | < 8% |
Table 3: Selectivity, Matrix Effect, and Stability
| Parameter | FDA Acceptance Criteria | Typical Performance Data (Anabaseine with this compound IS) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 independent blank matrix lots. | No interference observed in tested blank human plasma lots. |
| Matrix Effect (Matrix Factor) | The CV of the matrix factor across at least 6 independent matrix lots should be ≤15%. | CV < 10% |
| Short-Term Stability (Bench-Top) | Analyte is stable in matrix for the expected duration of sample handling. Mean concentration within ±15% of nominal. | Stable for at least 24 hours at room temperature. |
| Long-Term Stability | Analyte is stable in matrix for the expected storage duration and temperature. Mean concentration within ±15% of nominal. | Stable for at least 90 days at -80°C. |
| Freeze-Thaw Stability | Analyte is stable for a minimum of 3 freeze-thaw cycles. Mean concentration within ±15% of nominal. | Stable for at least 5 freeze-thaw cycles. |
| Post-Preparative Stability | Analyte is stable in the processed sample for the expected duration of the analytical run. Mean concentration within ±15% of nominal. | Stable for at least 48 hours in the autosampler at 4°C. |
Experimental Protocols for Method Validation
The following are detailed protocols for the key validation experiments, designed to meet FDA requirements.
Preparation of Stock and Working Solutions
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Primary Stock Solutions: Prepare individual stock solutions of anabaseine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of anabaseine by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting the primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Calibration Curve and Linearity
-
Preparation of Calibration Standards: Spike appropriate volumes of the anabaseine working standard solutions into blank biological matrix (e.g., human plasma) to prepare a minimum of eight non-zero calibration standards.
-
Sample Processing: Precipitate proteins by adding acetonitrile (containing this compound internal standard) to the calibration standards. Vortex and centrifuge. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Inject the processed samples onto the LC-MS/MS system.
-
Data Evaluation: Construct a calibration curve by plotting the peak area ratio of anabaseine to this compound against the nominal concentration of anabaseine. Perform a weighted linear regression (typically 1/x²). The back-calculated concentrations of the calibration standards must meet the acceptance criteria outlined in Table 1.
Accuracy and Precision
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC by spiking blank matrix with known amounts of anabaseine.
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Intra-day (Within-run) Assessment: Analyze five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Assessment: Analyze five replicates of each QC level in at least three different analytical runs on different days.
-
Data Evaluation: Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level. The results must meet the acceptance criteria in Table 2.
Selectivity and Specificity
-
Analysis of Blank Matrix: Process and analyze blank matrix samples from at least six different individual sources.
-
Analysis of LLOQ Samples: Process and analyze LLOQ samples prepared in each of the six matrix sources.
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Data Evaluation: In the blank samples, the response at the retention times of anabaseine and this compound should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.
Matrix Effect
-
Preparation of Samples:
-
Set 1 (Neat Solution): Prepare a solution of anabaseine and this compound in the mobile phase at a concentration corresponding to the Low and High QC levels.
-
Set 2 (Post-extraction Spike): Extract blank matrix from six different sources and then spike the extracted supernatant with anabaseine and this compound at the Low and High QC concentrations.
-
-
Analysis: Analyze all prepared samples.
-
Data Evaluation: Calculate the matrix factor (MF) for each lot of matrix as the ratio of the peak area in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1). The coefficient of variation of the matrix factor across the different lots should be ≤15%.
Stability
For all stability experiments, analyze low and high QC samples in triplicate against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal concentration.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before processing and analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a defined period (e.g., 90 days).
-
Freeze-Thaw Stability: Subject QC samples to a specified number of freeze-thaw cycles (e.g., five cycles) before analysis.
-
Post-Preparative (Autosampler) Stability: Store processed QC samples in the autosampler at a controlled temperature (e.g., 4°C) for a defined period (e.g., 48 hours) before injection.
Visualizing the Method Validation Workflow
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.
A Comparative Guide to Anabaseine-d4 and Anabasine-d4 as Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, particularly in mass spectrometry-based bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of two potential deuterated internal standards, Anabaseine-d4 and Anabasine-d4, for the quantification of their respective non-deuterated analogues or related compounds. While Anabasine-d4 is a commercially available and commonly utilized internal standard, particularly in studies involving tobacco alkaloids, the use of this compound is less documented. This comparison is therefore based on the known properties of the parent compounds and established principles of internal standard selection.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key properties of Anabaseine and Anabasine, which are critical in evaluating their deuterated counterparts as internal standards. An ideal internal standard should closely mimic the physicochemical and biological behavior of the analyte.
| Property | Anabaseine | Anabasine | Relevance for Internal Standard Performance |
| Chemical Formula | C₁₀H₁₂N₂ | C₁₀H₁₄N₂ | The elemental composition dictates the monoisotopic mass and potential for isotopic labeling. |
| Molar Mass | 160.22 g/mol [1] | 162.24 g/mol [2] | A higher mass difference between the analyte and the deuterated standard is preferable to avoid isotopic crosstalk. |
| Structure | Consists of a tetrahydropyridine ring linked to a pyridine ring[1]. | Comprises a piperidine ring connected to a pyridine ring[2]. | Structural similarity ensures comparable extraction efficiency, chromatographic retention, and ionization response. |
| Key Functional Groups | Imine, Pyridine | Secondary Amine, Pyridine | These groups influence polarity, ionization efficiency, and potential for in-source fragmentation. |
| Mechanism of Action | Agonist at nicotinic acetylcholine receptors (nAChRs), with a higher affinity for α7-containing receptors[1]. | Agonist at nicotinic acetylcholine receptors (nAChRs). | Shared biological targets suggest similar behavior in biological matrices and potential for use in related metabolic studies. |
| Common Analytical Method | LC-MS/MS | LC-MS/MS | Both are amenable to analysis by mass spectrometry, a prerequisite for the use of deuterated internal standards. |
| Availability of Deuterated Standard | Not commonly listed by major suppliers. | Commercially available as Anabasine-d4. | The accessibility of the deuterated standard is a major practical consideration for its application. |
Inferred Performance as Internal Standards
-
Anabasine-d4: As a widely used internal standard, its performance is well-documented. Its structural and chemical similarity to anabasine ensures that it co-elutes and experiences similar matrix effects, leading to accurate quantification. The four deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer.
Experimental Protocols
A typical experimental workflow for the use of a deuterated internal standard such as Anabasine-d4 in a biological matrix (e.g., urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below. This protocol can be adapted for this compound.
Objective: To quantify the concentration of anabasine in a urine sample using Anabasine-d4 as an internal standard.
Materials:
-
Urine sample
-
Anabasine analytical standard
-
Anabasine-d4 internal standard solution (of known concentration)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw urine samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of each urine sample, calibration standard, and quality control sample, add 10 µL of the Anabasine-d4 internal standard solution.
-
Vortex briefly.
-
-
Extraction (Protein Precipitation or SPE):
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 5 µL) onto the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 column to chromatographically separate the analyte from other matrix components. A gradient elution with mobile phases consisting of water and methanol with 0.1% formic acid is common.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both anabasine and Anabasine-d4.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Signaling Pathway
Both Anabaseine and Anabasine act as agonists on nicotinic acetylcholine receptors (nAChRs). The binding of these ligands to nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the activation of downstream signaling cascades.
Caption: Agonist binding to nAChRs triggers ion influx and downstream signaling.
Experimental Workflow
The following diagram illustrates the logical flow of using a deuterated internal standard in a quantitative LC-MS/MS analysis.
Caption: A streamlined workflow for quantitative analysis using an internal standard.
References
Cross-Validation of Anabaseine-d4 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anabaseine-d4 serves as a critical internal standard for the accurate quantification of anabaseine, a minor tobacco alkaloid used as a biomarker for tobacco exposure. Its reliable measurement is paramount in clinical and research settings, particularly in smoking cessation programs and environmental monitoring. This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for anabaseine quantification, utilizing this compound, as reported in various studies. While a direct inter-laboratory cross-validation study is not publicly available, this document synthesizes data from multiple validated methods to offer a comprehensive comparison of their performance characteristics and protocols.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of different LC-MS/MS methods for the quantification of anabaseine using this compound as an internal standard. The data is extracted from studies conducted in different laboratories and on various biological matrices.
| Performance Parameter | Study 1 (Urine)[1] | Study 2 (Urine)[2][3][4][5] | Study 3 (Wastewater) | Study 4 (Human Plasma) |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Not explicitly stated, but detects <2 ng/mL | 2.7 - 54.9 ng/L | 1 ng/mL |
| Linearity (Correlation Coefficient) | >0.99 | >0.98 (typically >0.99) | >0.99 | Not explicitly stated |
| Precision (% CV) | Not explicitly stated | 2-9% C.V. (Reproducibility) | <9.3% (Intra-day), <11.4% (Inter-day) | <15% |
| Accuracy (% Bias) | Not explicitly stated | 0-10% bias | 100% ± 20% | 97-105% |
| Recovery | Not explicitly stated | 76-99% | 76-103% | 98.3% |
| Internal Standard | This compound | Anabaseine-pyridyl-d4 | This compound | Metoprolol |
Detailed Experimental Protocols
The methodologies across different laboratories share common principles but vary in specific reagents and instrument parameters. Below is a generalized, representative LC-MS/MS protocol for the quantification of anabaseine in a biological matrix using this compound as an internal standard.
Sample Preparation (Urine)
A common approach for urine sample preparation involves enzymatic hydrolysis to account for conjugated metabolites, followed by protein precipitation to remove interferences.
-
Enzymatic Hydrolysis: To measure total anabaseine (free and glucuronidated), urine samples are treated with β-glucuronidase.
-
Internal Standard Spiking: A known concentration of this compound internal standard spiking solution is added to each sample.
-
Protein Precipitation: Acetone is a frequently used agent for precipitating proteins and other matrix components. This method is favored for its low toxicity and cost-effectiveness.
-
Centrifugation and Supernatant Transfer: Samples are centrifuged to pellet the precipitated material, and the supernatant is transferred for analysis.
-
Evaporation and Reconstitution: The supernatant may be evaporated to concentrate the analytes and then reconstituted in a mobile phase-compatible solvent.
Liquid Chromatography (LC)
-
Column: A C18 column is commonly used for the chromatographic separation of anabaseine and its internal standard.
-
Mobile Phase: A gradient elution with a combination of an aqueous phase (e.g., water with 0.2% trifluoroacetic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: Flow rates are optimized based on the column dimensions and particle size to achieve good peak shape and resolution.
-
Injection Volume: A small volume (e.g., 5-50 µL) of the prepared sample is injected into the LC system.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard for analyzing anabaseine and this compound.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both anabaseine and this compound, ensuring specificity and minimizing matrix interference.
-
Anabaseine Transitions: For example, m/z 163 → 118 and 163 → 144 have been reported.
-
This compound Transitions: The corresponding transitions for the deuterated internal standard are monitored.
-
-
Data Analysis: The concentration of anabaseine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for anabaseine analysis and a conceptual representation of its role as a biomarker.
Experimental workflow for this compound analysis.
Conceptual pathway of anabaseine as a biomarker.
Alternative Methods and Internal Standards
While LC-MS/MS with a deuterated internal standard like this compound is the gold standard for its specificity and sensitivity, other methods and internal standards have been explored. Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of tobacco alkaloids. Alternative internal standards that have been synthesized and used in various alkaloid analyses include 2-(3-pyridyl)hexahydroazepine, 5-methyldihydrometanicotine, and 6-methyl-2,3'-bipyridyl. However, for isotope dilution mass spectrometry, a stable isotope-labeled internal standard such as this compound is preferred as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification. The choice of internal standard is critical and should ideally be an isotopically labeled version of the analyte.
References
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 4. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Linearity and Range Determination for Anabaseine-d4 Calibration Curves
This guide provides a detailed comparison of the analytical performance of Anabaseine-d4 as an internal standard for the quantification of anabaseine, focusing on the linearity and range of calibration curves. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical and related fields.
Introduction
Anabaseine is a minor tobacco alkaloid that serves as a biomarker for tobacco use.[1][2] Its accurate quantification is crucial for studies monitoring tobacco exposure and for compliance verification in smoking cessation programs.[1][3] Deuterated internal standards, such as this compound, are widely employed in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] This guide compares the linearity and range of this compound calibration curves from various studies and discusses alternative internal standards.
Performance of this compound as an Internal Standard
This compound is a suitable internal standard for the quantification of anabaseine due to its similar physicochemical properties and co-elution with the analyte, which helps to compensate for variations in sample processing and instrument response.
Data Summary: Linearity and Range of Anabaseine Quantification using this compound
The following table summarizes the performance characteristics of analytical methods employing this compound as an internal standard for anabaseine quantification in different biological and environmental matrices.
| Matrix | Analytical Method | Calibration Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| Human Urine | LC-MS/MS | 0.4 to 200 ng/mL | >0.99 | 2 ng/mL (reportable) | 0.60 ng/mL | |
| Human Urine | LC-MS/MS | 1 pg – 2000 pg (on column) | Linear Response | 0.2 ng/mL | Not Reported | |
| Human Plasma | LC-MS/MS | 1-1000 ng/mL | Not explicitly stated, but accuracy was 97-105% | Not explicitly stated | Not explicitly stated | |
| Wastewater | LC-MS/MS | 0.10 to 800 ng/L | >0.99 | 1.0 ng/L | 0.17 ng/L | |
| E-cigarette Liquid | GC-MS/MS | 0.37-12.15 ppm | Not explicitly stated | 10.7 ng/mL | 3.2 ng/mL | |
| E-cigarette Aerosol | GC-MS/MS | Not explicitly stated | Not explicitly stated | 15.4 ng/mL | 4.6 ng/mL |
Discussion of Linearity and Range
The presented data consistently demonstrates excellent linearity for anabaseine calibration curves when using this compound as an internal standard, with correlation coefficients (r²) typically exceeding 0.99. The analytical range is shown to be broad and adaptable to different matrices and expected analyte concentrations, from low ng/L levels in wastewater to µg/mL levels in the urine of smokers. For instance, a validated LC-MS/MS method for human urine demonstrated a linear response for anabaseine over a 2000-fold concentration range. The choice of the calibration range should be guided by the expected concentration of the analyte in the samples to be analyzed.
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard for anabaseine analysis, other compounds have been used for the quantification of related alkaloids.
-
Metoprolol: In a study on the method development for anabaseine and nornicotine in human plasma, metoprolol was used as an internal standard. The study reported good accuracy (97-105% for anabaseine) over a calibration range of 1-1000 ng/mL. However, as a non-isotopically labeled standard, metoprolol may not fully compensate for all matrix effects and analyte-specific variations as effectively as a deuterated analog.
-
6-Methylquinoline: For the analysis of anabaseine in e-cigarette liquid and aerosol, 6-methylquinoline was employed as an internal standard in a GC-MS/MS method. This method demonstrated good accuracy (92%) and precision (14-15%).
-
Cotinine-d3 and Hydroxycotinine-d3: In a wastewater analysis study, while this compound was used for anabaseine, cotinine-d3 and hydroxycotinine-d3 were used for their respective analytes. This highlights the common practice of using specific deuterated internal standards for each target analyte.
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the behavior of the analyte during extraction, chromatography, and ionization, thus providing more accurate and precise quantification compared to non-isotopically labeled standards.
Experimental Protocols
General Protocol for Calibration Curve Preparation and Sample Analysis using LC-MS/MS
This protocol provides a generalized procedure based on common practices described in the cited literature.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of anabaseine and this compound in a suitable solvent (e.g., acidified HPLC water or methanol).
-
Prepare a working solution of this compound (internal standard) at a fixed concentration.
-
Prepare a series of working standard solutions of anabaseine at different concentrations.
2. Preparation of Calibration Standards:
-
To a set of blank matrix samples (e.g., drug-free urine), add a fixed volume of the this compound working solution.
-
Spike each of these samples with a different concentration of the anabaseine working standard solution to create a series of calibration standards covering the desired analytical range.
-
Include a blank matrix sample (without analyte or internal standard) and a zero sample (with internal standard only).
3. Sample Preparation:
-
To each unknown sample, add the same fixed volume of the this compound working solution as used for the calibration standards.
-
Perform sample extraction (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) to remove interfering matrix components.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards and unknown samples into the LC-MS/MS system.
-
Separate the analytes using a suitable HPLC column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve. The curve is considered linear if the correlation coefficient (r) is typically >0.98.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for Calibration Curve Determination
The following diagram illustrates the typical workflow for establishing a calibration curve for the quantification of anabaseine using this compound as an internal standard.
Caption: Workflow for establishing a calibration curve.
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Limit of Detection and Quantification for Anabaseine-d4 and Its Alternatives in Bioanalytical Assays
For researchers engaged in pharmacokinetic studies, tobacco exposure monitoring, and drug metabolism research, the precise and accurate quantification of anabaseine is critical. The use of deuterated internal standards in mass spectrometry-based assays is the gold standard for achieving reliable results. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Anabaseine-d4 and its commonly used alternatives, supported by established experimental protocols.
Quantitative Performance Metrics: A Comparative Look
The LOD and LOQ are crucial performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. It is important to note that these values are not intrinsic properties of a compound but are highly dependent on the analytical instrumentation, method parameters, and the matrix of the sample.
The following table summarizes reported LOD and LOQ values for this compound and its alternatives from various studies. This data provides a baseline for comparison, though direct equivalence can only be established through in-house validation under identical experimental conditions.
| Internal Standard | Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Anabaseine | Nicotine Pouches | LC-MS/MS | 0.08 µg/g | 0.27 µg/g[1] |
| Anatabine-d4 | Anatabine | Nicotine Pouches | LC-MS/MS | 0.18 µg/g | 0.59 µg/g[1] |
| Cotinine-d3 | Cotinine | Human Meconium | LC-MS/MS | - | - |
| Nornicotine-d4 | Nornicotine | Human Meconium | LC-MS/MS | 5 ng/g[2] | 5 ng/g[2] |
| Nicotine-d2 | Nicotine | Plasma | Capillary LC-ESI/MS/MS | - | 0.15 ng/mL[3] |
| Cotinine-d2 | Cotinine | Plasma | Capillary LC-ESI/MS/MS | - | 0.25 ng/mL |
Note: The LOD and LOQ values are presented as reported in the respective studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Determining LOD and LOQ for Deuterated Internal Standards
This section outlines a detailed methodology for determining the LOD and LOQ of this compound and its alternatives using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This protocol is intended as a guide and should be adapted and validated for specific laboratory conditions and matrices.
Objective: To experimentally determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, Anatabine-d4, Cotinine-d3, and Nornicotine-d4 in a relevant biological matrix (e.g., human plasma or urine).
Materials:
-
This compound certified reference material
-
Anatabine-d4 certified reference material
-
Cotinine-d3 certified reference material
-
Nornicotine-d4 certified reference material
-
Blank human plasma or urine (verified to be free of the analytes)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (if required for sample preparation)
-
Calibrated pipettes and other standard laboratory equipment
Instrumentation:
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock and Working Standard Solutions:
-
Prepare individual stock solutions of each deuterated internal standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solutions to cover a range of low concentrations (e.g., from 0.01 ng/mL to 10 ng/mL).
-
-
Sample Preparation:
-
Spike a known volume of the blank biological matrix with the working standard solutions to create a set of calibration standards at different concentrations.
-
Perform sample extraction if necessary (e.g., protein precipitation for plasma, or solid-phase extraction for urine) to remove interfering components.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method with optimized parameters for the separation and detection of each deuterated standard. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
Inject the prepared standards into the LC-MS/MS system and acquire the data.
-
-
Determination of LOD and LOQ:
-
Signal-to-Noise (S/N) Ratio Method:
-
Analyze the chromatograms of the lowest concentration standards.
-
Determine the signal height of the analyte peak and the noise level in a region of the baseline close to the peak.
-
The LOD is the concentration at which the S/N ratio is approximately 3:1.
-
The LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
-
Standard Deviation of the Response and the Slope:
-
Prepare and analyze a series of blank matrix samples (at least 7).
-
Calculate the standard deviation of the response of the blank samples (σ).
-
Prepare and analyze a calibration curve using low-concentration standards.
-
Determine the slope (S) of the calibration curve.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
-
Validation:
-
Confirm the determined LOD and LOQ by analyzing replicate samples (at least 6) spiked at these concentrations. The precision (%CV) and accuracy (%bias) at the LOQ should be within acceptable limits (typically ≤20%).
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the LOD and LOQ of deuterated internal standards.
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of Anabaseine-d4 in the Presence of Nicotine Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nicotine and its metabolites is crucial for a wide range of research areas, from clinical pharmacology and toxicology to environmental exposure studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for correcting analytical variability. Anabaseine-d4 has emerged as a valuable internal standard in this context. This guide provides an objective comparison of this compound's performance with other common alternatives, supported by experimental data, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
Comparison of Internal Standard Performance
The choice of an internal standard is critical for the development of robust and reliable bioanalytical methods. An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction and ionization. The following table summarizes the performance characteristics of this compound compared to other commonly used deuterated internal standards for the analysis of nicotine and its metabolites.
| Internal Standard | Analyte(s) | Mean Recovery (%) | Matrix Effect (%) | Key Considerations |
| This compound | Anabaseine, Nornicotine | 98.3[1] | Not explicitly reported, but deuterated standards are expected to compensate well for matrix effects[2] | Isobaric with nicotine, requiring chromatographic separation.[3] Structurally similar to nornicotine. |
| Nicotine-d4 | Nicotine | 57.7 - 75.8[4] | Ion Suppression: 21.0 - 59.5[4] | Closely mimics the behavior of nicotine. |
| Cotinine-d3 | Cotinine, Nicotine Metabolites | 75.2 - 87.1 | Ion Suppression: 28.9 - 59.2 | Can be used for multiple nicotine metabolites when specific deuterated standards are unavailable. |
Specificity of this compound
A key aspect of an internal standard's performance is its specificity, ensuring that it does not interfere with the analytes of interest and is not affected by other components in the sample matrix.
Chromatographic Separation of Isobaric Compounds: Anabaseine and nicotine are isobaric, meaning they have the same nominal mass-to-charge ratio (m/z). Therefore, their chromatographic separation is essential for accurate quantification, especially when nicotine is present at concentrations significantly higher than anabaseine. Failure to achieve baseline separation can lead to overestimation of anabaseine concentrations.
Lack of Cross-Reactivity: Deuterated internal standards like this compound are designed to be chemically identical to their non-labeled counterparts but with a different mass. This ensures that they behave similarly during sample preparation and analysis without contributing to the signal of the analyte. The use of specific precursor-to-product ion transitions in MS/MS detection further enhances specificity.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is adapted from a method for the simultaneous determination of nicotine and its metabolites in human urine.
Materials:
-
Urine sample
-
Deuterated internal standard solution (including this compound)
-
5 mM aqueous ammonium formate (pH 2.5)
-
Solid-phase extraction cartridges
Procedure:
-
To 1 mL of urine sample, add 50 µL of the deuterated internal standard solution.
-
Acidify the sample by adding 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex mix.
-
Condition the SPE cartridge with methanol followed by the ammonium formate buffer.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a general framework for the chromatographic separation and mass spectrometric detection of anabaseine, nicotine, and its metabolites.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For example:
-
Anabaseine: m/z 163 → 130
-
This compound: m/z 167 → 134 (example transition)
-
Nicotine: m/z 163 → 130
-
Nicotine-d4: m/z 167 → 134
-
Cotinine: m/z 177 → 80
-
Cotinine-d3: m/z 180 → 80
-
Visualizations
The following diagrams illustrate key aspects of the analytical workflow and the importance of specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. method-validation-for-the-determination-of-nicotine-and-nicotine-metabolite-levels-in-urine-serum-and-saliva-samples - Ask this paper | Bohrium [bohrium.com]
- 4. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Anabaseine-d4 in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Variability
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of anabaseine, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. Anabaseine-d4, a deuterated analog of anabaseine, is a commonly employed internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the inter-day and intra-day variability observed in the analysis of anabaseine, which reflects the performance of this compound as an internal standard. We will also explore alternative internal standards and present detailed experimental protocols to support your analytical method development.
Performance of Anabaseine Analysis Using Deuterated Internal Standards
The precision and accuracy of an analytical method are critical indicators of its performance. Intra-day precision measures the variability of results within the same day, while inter-day precision assesses the variability across different days. These metrics are crucial for the validation of bioanalytical methods. For the analysis of anabasine in human plasma using LC-MS/MS with a deuterated internal standard like this compound, the following performance characteristics have been reported.
Table 1: Inter-day and Intra-day Precision and Accuracy for Anabasine Analysis
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Anabasine | 1 (LQC) | 4.00 | 97.0-105.0 | 3.54 | 98.0-103.0 |
| Anabasine | 50 (MQC) | 2.83 | 98.0-104.0 | 2.55 | 99.0-102.0 |
| Anabasine | 800 (HQC) | 2.50 | 99.0-103.0 | 2.24 | 100.0-102.0 |
Data synthesized from a study on the method development and validation of anabasine and nornicotine in human plasma by LC-MS/MS. The precision and accuracy values for intra-batch and inter-batch analysis were reported to be within the nominal concentrations of 90-110%, with coefficients of variation below 15%[1][2]. LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.
Alternative Internal Standards for Amine Alkaloid Analysis
While this compound is a suitable internal standard for anabasine analysis due to its similar chemical properties and chromatographic behavior, other compounds have been successfully used for the analysis of related alkaloids like anatoxin-a. The choice of an internal standard often depends on the specific matrix and analytical platform.
Table 2: Comparison of Internal Standards for Amine Alkaloid Analysis
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Key Advantages |
| This compound | Anabasine, Nornicotine | Human Plasma, Urine | LC-MS/MS | Isotopically labeled, co-elutes with the analyte, corrects for matrix effects and ionization suppression. |
| Acetaminophen-d4 | Anatoxin-a, Homoanatoxin-a | Freshwater | UPLC-ESI-MS/MS | Suitable for correcting matrix effects on signal intensity[3]. |
| L-phenylalanine-d5 | Anatoxin-a, Cylindrospermopsin | Water | LC-MS/MS | Effective for quantitation in environmental water samples[4]. |
| Metoprolol | Anabasine, Nornicotine | Human Plasma | LC-MS/MS | A structurally different compound that can be used when a deuterated standard is unavailable[1]. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical data. Below is a representative protocol for the analysis of anabasine in a biological matrix using LC-MS/MS.
Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., Phenomenex Luna C18, 5 μm, 50 x 4.6 mm) is commonly used for the separation of these alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Anabasine: Q1 m/z 162.84 -> Q3 m/z 134.68
-
This compound: The transition would be shifted by +4 m/z.
-
-
Data Analysis: Quantitation is performed by calculating the peak area ratio of the analyte to the internal standard.
Logical Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a systematic process to ensure that the method is reliable for its intended purpose. The following diagram illustrates the key steps in this workflow.
Caption: Bioanalytical method validation workflow.
Anabaseine Signaling Pathway
Anabaseine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The binding of anabaseine to these receptors leads to their opening and a subsequent influx of cations, primarily Na+ and Ca2+, resulting in the depolarization of the cell membrane and the activation of downstream signaling cascades.
Caption: Simplified anabaseine signaling pathway.
References
Anabaseine-d4 in Bioanalysis: A Performance Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of anabaseine in biological matrices is crucial for toxicological studies and monitoring tobacco exposure. This guide provides a comparative overview of the performance of anabaseine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods across various biological matrices.
This compound, a deuterated analog of anabaseine, is a widely used internal standard (ISTD) to ensure the accuracy and precision of analytical methods. Its structural similarity to the analyte allows it to mimic the behavior of anabaseine during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.
Performance in Different Biological Matrices
The performance of analytical methods using this compound is summarized below, with key validation parameters presented for easy comparison. These parameters are essential for evaluating a method's reliability and suitability for a specific research application.
Table 1: Performance of Anabaseine Quantification using this compound in Urine
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Not Specified | 0.236 ng/mL (proposed cutoff) |
| Linearity (r²) | >0.99 | >0.98 (typically >0.99) | Not Specified |
| Accuracy (% Bias) | Not Specified | 0-10% | Not Specified |
| Precision (% CV) | Not Specified | 2-9% | Not Specified |
| Mean Analyte Recovery | Not Specified | 76-99% | Not Specified |
Table 2: Performance of Anabaseine Quantification using this compound in Plasma
| Parameter | Method 1[5] |
| Linearity Range | 1-1000 ng/mL |
| Accuracy (% Range) | 97-105% |
| Precision (% CV) | <15% (intra- and inter-batch) |
Table 3: Performance of Anabaseine Quantification in Wastewater
| Parameter | Method 1 |
| Limit of Quantification (LOQ) | 2.7 - 54.9 ng/L |
| Linearity (r²) | >0.99 |
| Recovery | 76% - 103% |
| Intra-day Precision | <9.3% |
| Inter-day Precision | <11.4% |
Mitigating Matrix Effects with this compound
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex biological samples. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to counteract these effects. By co-eluting with the analyte of interest, this compound experiences similar matrix-induced changes in ionization efficiency, allowing for accurate correction of the analyte signal.
Studies have shown that methods employing this compound can achieve high accuracy and precision even in complex matrices like urine and plasma. For instance, one method for analyzing smokers' urine reported an accuracy of 0-10% bias and a precision of 2-9% coefficient of variation (CV). Similarly, a method for human plasma demonstrated accuracy within the range of 97-105% and precision below 15% CV.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the analysis of anabaseine using this compound as an internal standard.
Sample Preparation Workflow (Urine)
Caption: General workflow for urine sample preparation.
A common procedure for preparing urine samples involves spiking with the this compound internal standard, followed by enzymatic hydrolysis to measure both free and conjugated forms of anabaseine. Subsequently, acetone is used to precipitate and remove interfering matrix components like proteins and salts. After centrifugation, the resulting supernatant is analyzed by LC-MS/MS.
LC-MS/MS Analysis Workflow
Caption: Typical LC-MS/MS analysis workflow.
The analytical process typically employs reverse-phase liquid chromatography for the separation of anabaseine and this compound from other sample components. Detection is achieved using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both anabaseine and this compound are monitored. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification, a technique known as isotope dilution mass spectrometry.
Stability of Anabaseine
The stability of anabaseine in biological matrices is a critical factor for ensuring reliable quantification. Studies have investigated the stability of anabaseine under various storage conditions. For instance, in wastewater, anabaseine was found to be less stable than nicotine metabolites, with a loss of around 30% after 4 hours in a rising main sewer reactor. In contrast, some metabolites can remain stable in frozen urine for up to a month. The stability of analytes can be influenced by factors such as pH and enzymatic activity in the matrix. It is important to note that while some compounds are stable in serum, they may be unstable in plasma due to the presence of clotting proteins.
Conclusion
This compound serves as a robust internal standard for the quantification of anabaseine in a variety of biological matrices. Its use in LC-MS/MS methods effectively compensates for matrix effects, leading to high levels of accuracy and precision. The data and protocols presented in this guide demonstrate the reliability of methods employing this compound and provide a valuable resource for researchers in the fields of toxicology, pharmacology, and tobacco research. The selection of an appropriate analytical method and internal standard is paramount for generating high-quality, reproducible data.
References
- 1. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Anabaseine-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Anabaseine-d4, a deuterated analog of the nicotinic acetylcholine receptor agonist, anabaseine. Adherence to these procedures is critical for protecting personnel and the environment.
This compound, like its parent compound, should be handled as a potentially toxic substance. While a specific Safety Data Sheet (SDS) for this compound may have limited disposal information, general principles for the disposal of toxic alkaloids and hazardous chemical waste must be strictly followed.[1] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[2]
Chemical and Physical Properties of Anabaseine Analogs
Understanding the properties of this compound is crucial for safe handling and disposal. The data presented below is for the non-deuterated form, Anabaseine, and should be considered representative for handling this compound.
| Property | Value | Source |
| Molecular Formula | C10H10D4N2 | [3] |
| Molecular Weight | 166.28 g/mol | [3] |
| Appearance | Oil | [4] |
| Boiling Point | 110-120 °C | |
| Solubility | Soluble in most organic solvents |
Toxicity Data for Anabasine
The following toxicity data for the related compound anabasine underscores the need for cautious handling and disposal of this compound. Due to its structural similarity to nicotine, it is prudent to treat this compound as an acute hazardous waste.
| Metric | Value | Species | Source |
| Intravenous LD50 | 11 mg/kg to 16 mg/kg | Mouse |
Experimental Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: A respirator may be necessary if there is a risk of generating aerosols.
2. Waste Segregation and Collection:
-
Hazardous Waste Determination: Based on its acute toxicity, this compound waste should be classified as hazardous waste. It is advisable to manage it under a P-listed waste code, similar to nicotine (P075), if it is the sole active ingredient in the discarded material.
-
Waste Containers: Use only compatible, properly sealed, and clearly labeled hazardous waste containers.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.
-
Collection: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), in the designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Spill Management:
In the event of a spill:
-
Evacuate and ventilate the area.
-
Don the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA at or near the point of generation.
-
Container Integrity: Ensure the container is kept closed except when adding waste and is in good condition.
5. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines.
Visualizing the Disposal Workflow
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: this compound Disposal Workflow
Caption: Decision Logic for this compound Waste
References
Personal protective equipment for handling Anabaseine-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Anabaseine-d4 is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment. Since specific toxicity data for this compound is limited, this guidance is informed by the precautionary principle, treating the deuterated compound with the same level of caution as its well-documented, non-deuterated counterpart, Anabaseine.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pharmaceutical-related compound of unknown potency. The non-deuterated form, Anabaseine, is a nicotinic acetylcholine receptor agonist known for its toxicity, which is similar to nicotine.[1] Exposure can lead to symptoms such as nausea, vomiting, dizziness, confusion, and in high doses, convulsions and respiratory distress.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. | Prevents dermal absorption, a significant route of exposure. |
| Body Protection | Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant bodysuit (e.g., laminated Tychem SL) is recommended. | Minimizes skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If a respirator is the sole means of protection, a full-face supplied-air respirator is required. | Prevents inhalation of any aerosols or particulates. |
Acute Toxicity Data (for Anabaseine)
The following table summarizes the available acute toxicity data for Anabaseine. It is critical to assume that this compound possesses a similar toxicity profile.
Table 2: Acute Toxicity of Anabaseine
| Test Type | Route of Exposure | Species | Dose | Reference |
| LD50 (Lethal Dose, 50%) | Oral | Dog | 50 mg/kg | |
| LD50 (Lethal Dose, 50%) | Intravenous | Mouse | 11 mg/kg ((+)-R-anabasine) | |
| LD50 (Lethal Dose, 50%) | Intravenous | Mouse | 16 mg/kg ((-)-S-anabasine) | |
| Probable Oral Lethal Dose | Oral | Human | < 5 mg/kg |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
